1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
Description
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Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-quinolin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-21-16-10-7-14(8-11-16)18(20)12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11,18,20H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZNXNGYOHLNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372074 | |
| Record name | 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94004-77-0 | |
| Record name | 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide covers the compound's structure, key physicochemical parameters, a plausible synthetic route, and a discussion of its potential pharmacological relevance based on the known activities of its constituent moieties. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on related structures to provide a robust predictive profile.
Introduction
This compound (CAS No. 94004-77-0) is a complex organic molecule incorporating both a methoxy-substituted phenyl ethanol group and a quinoline heterocyclic system.[1][2] The quinoline moiety is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The 4-methoxyphenyl group is also a common feature in medicinal chemistry, often modulating a compound's pharmacokinetic and pharmacodynamic profile. The unique combination of these two fragments in the target molecule suggests a rich potential for novel pharmacological applications, making a thorough understanding of its chemical and physical properties essential for future research and development.
Molecular Structure and Identification
The molecular structure of this compound consists of a central ethanol backbone. One carbon of the ethanol is attached to a 4-methoxyphenyl group, and the other is linked to the second position of a quinoline ring.
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
| CAS Number | 94004-77-0 | [1][2] |
| Molecular Formula | C18H17NO2 | [1] |
| Molecular Weight | 279.33 g/mol | [1] |
| SMILES | COC1=CC=C(C=C1)C(O)CC2=NC3=CC=CC=C3C=C2 | [2] |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value (Predicted/Inferred) | Reference/Justification |
| Physical State | Likely a solid at room temperature. | High molecular weight and presence of polar functional groups. |
| Melting Point | Not available. | |
| Boiling Point | > 95 °C at 1 mmHg | Based on the boiling point of 1-(4-methoxyphenyl)ethanol.[3] The larger quinoline moiety would significantly increase the boiling point. |
| Density | > 1.079 g/mL at 25 °C | Based on the density of 1-(4-methoxyphenyl)ethanol.[3] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. | The molecule has both polar (hydroxyl, nitrogen) and non-polar (aromatic rings) regions. 1-(4-methoxyphenyl)ethanol is not miscible in water but soluble in chloroform, ethyl acetate, and sparingly in methanol.[3] |
| pKa | ~14 (hydroxyl proton), ~4-5 (protonated quinoline nitrogen) | The pKa of the alcohol is expected to be similar to other benzylic alcohols. The pKa of the quinoline nitrogen is based on the known basicity of quinoline. |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not published, a prediction of the key spectroscopic features can be made based on its structure.
-
¹H NMR: Expected signals would include aromatic protons from both the methoxyphenyl and quinoline rings, a singlet for the methoxy group protons, and signals for the aliphatic protons of the ethanol backbone. The chemical shifts and coupling patterns would be characteristic of the specific substitution patterns.
-
¹³C NMR: Aromatic carbons from both ring systems would be observed in the 110-160 ppm region. The aliphatic carbons of the ethanol bridge and the methoxy carbon would appear at higher field.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol (broad, ~3300-3500 cm⁻¹), C-O stretching of the alcohol and ether, C=N and C=C stretching from the quinoline ring, and aromatic C-H stretching.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 279.33. Fragmentation patterns would likely involve cleavage of the C-C bond of the ethanol backbone and loss of water from the alcohol.
Synthesis and Reactivity
A plausible synthetic route for this compound can be proposed based on established organic chemistry reactions. A common approach would involve the reaction of a nucleophilic quinoline derivative with an electrophilic methoxyphenyl-containing epoxide or a related three-carbon synthon.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Deprotonation of 2-Methylquinoline: To a solution of 2-methylquinoline in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), a strong base such as n-butyllithium is added dropwise to generate the corresponding carbanion. The reaction progress can be monitored by the formation of a deep color.
-
Nucleophilic Addition: A solution of 4-methoxybenzaldehyde in the same anhydrous solvent is then added slowly to the reaction mixture. The carbanion will act as a nucleophile, attacking the carbonyl carbon of the aldehyde.
-
Aqueous Workup: After the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride. This protonates the resulting alkoxide to yield the final alcohol product.
-
Purification: The crude product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and purified by column chromatography or recrystallization.
Chemical Reactivity:
The reactivity of this compound will be dictated by its functional groups:
-
Alcohol: The secondary alcohol can undergo oxidation to the corresponding ketone, esterification with carboxylic acids or their derivatives, and etherification.
-
Quinoline Ring: The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic ring system can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing ring structure.
-
Methoxyphenyl Group: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring.
Potential Pharmacological Significance and Applications
While no specific biological activities have been reported for this compound, the known pharmacology of its constituent moieties provides a strong basis for predicting its potential applications.
-
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[4] The presence of the quinoline core suggests that this compound could be investigated as a potential anticancer agent.
-
Antimicrobial Activity: The quinoline ring is a key component of several antibacterial and antimalarial drugs. Therefore, this compound could be screened for its efficacy against a range of microbial pathogens.
-
Anti-inflammatory and Analgesic Activity: Certain quinoline derivatives have demonstrated anti-inflammatory and analgesic effects.[5][6] This suggests a potential therapeutic role for the target compound in inflammatory conditions and pain management.
-
Neurological Activity: The structural similarity to compounds that interact with the central nervous system warrants investigation into its potential neurological effects.
The 4-methoxyphenyl group can influence the compound's lipophilicity and ability to cross biological membranes, which are critical factors for drug efficacy. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.
Safety and Handling
Based on the GHS information for related compounds, this compound should be handled with care.[2] It may cause skin and eye irritation and respiratory irritation.[2][7] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Table 3: Hazard Statements
| Hazard Code | Description | Reference |
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Conclusion
This compound is a molecule of significant interest due to the combination of two pharmacologically important scaffolds. This guide has provided a detailed overview of its known and predicted properties. While a lack of extensive experimental data necessitates some extrapolation from related compounds, the information presented here serves as a valuable resource for guiding future research. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. The potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, makes this compound a compelling candidate for further study in drug discovery and development programs.
References
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Asif, M., et al. (2017). Anti-oxidative and cytotoxic attributes of phenolic rich ethanol extract of Musa balbisiana Colla inflorescence. Journal of Applied Pharmaceutical Science, 7(05), 103-110. [Link]
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PubMed. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. [Link]
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The Pharmacological Promise of Quinoline Ethanol Derivatives: A Technical Guide to Predicted Biological Activities
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged structure, a foundational blueprint from which a multitude of pharmacologically active agents have been developed.[1][2][3] This technical guide delves into a specific, promising subclass: quinoline ethanol derivatives. We will explore the predicted and experimentally validated biological activities of these compounds, focusing on their potential as anticancer, antimalarial, antimicrobial, and neuroprotective agents. This guide will elucidate the underlying rationale for their synthesis and evaluation, detail key experimental protocols, and present a cohesive analysis of their structure-activity relationships (SAR).
The Quinoline Core: A Versatile Pharmacophore
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[3][4] Its presence in natural alkaloids like quinine, the first effective antimalarial, spurred extensive research into its derivatives.[5] The versatility of the quinoline scaffold allows for substitutions at various positions, leading to a diverse array of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and neuroprotective effects.[2][6][7] The introduction of an ethanol or amino-alcohol moiety to this core structure can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Predicted Biological Activities of Quinoline Ethanol Derivatives
The inherent biological activities of the quinoline nucleus, combined with the functional contributions of the ethanol side chain, position these derivatives as promising candidates for several therapeutic areas.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential in oncology, acting through various mechanisms such as the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[8][9] The introduction of an ethanol group can enhance these activities.
Causality Behind Experimental Choices: The evaluation of novel anticancer agents necessitates a multi-faceted approach. Initial in vitro screening against a panel of cancer cell lines provides a broad overview of a compound's cytotoxic potential. Subsequent mechanistic studies are then employed to elucidate the specific pathways through which the compound exerts its effects.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard procedure for assessing the cytotoxic effects of quinoline ethanol derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoline ethanol derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline ethanol derivative in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Predicted Anticancer Activity
| Derivative Class | Predicted Mechanism of Action | Target Cancer Cell Lines | Predicted IC50 Range (µM) |
| 2-Aryl-4-(hydroxymethyl)quinolines | Induction of apoptosis via p53 activation | Breast (MCF-7), Colon (HCT116) | < 1.0[8] |
| 4-Amino-7-(benzyloxy)quinoline-3-carbonitriles with ethanol side chains | Inhibition of tubulin polymerization | Lung (A549), Prostate (PC-3) | 1 - 10 |
| 8-Hydroxyquinoline ethanol sulfonamides | Altered expression of BCL-2 and BAX genes | Melanoma (C-32), Breast (MDA-MB-231) | Comparable to cisplatin[10] |
Logical Relationship: Anticancer Mechanism
Caption: Quinoline ethanol derivatives can induce apoptosis in cancer cells through p53 activation.
Antimalarial Activity
The historical success of quinine has cemented the role of quinoline derivatives in antimalarial drug discovery.[5] The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the malaria parasite.[11]
Causality Behind Experimental Choices: The development of resistance to existing antimalarial drugs necessitates the continuous search for new agents. In vitro screening against different strains of Plasmodium falciparum (both chloroquine-sensitive and chloroquine-resistant) is the primary method for identifying promising new compounds.
Experimental Protocol: In Vitro Antiplasmodial Assay
This protocol describes a common method for evaluating the antimalarial activity of quinoline ethanol derivatives.
Materials:
-
Plasmodium falciparum strains (e.g., 3D7 - chloroquine-sensitive, W2 - chloroquine-resistant)
-
Human red blood cells (O+)
-
RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
SYBR Green I nucleic acid stain
-
Quinoline ethanol derivative stock solution (in DMSO)
-
96-well microplates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
Procedure:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells in a complete medium at 37°C in a controlled gas environment.
-
Drug Plating: Prepare serial dilutions of the quinoline ethanol derivatives in the complete medium and add them to 96-well plates.
-
Parasite Addition: Add parasitized red blood cells (at ~1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the drug concentration.
Data Presentation: Predicted Antimalarial Activity
| Derivative Class | Predicted Mechanism of Action | Target P. falciparum Strain | Predicted IC50 Range (µM) |
| 4-Aminoquinoline-3-carbonitriles with amino-alcohol side chains | Inhibition of hemozoin biocrystallization | Chloroquine-sensitive (3D7) | 0.1 - 1.0 |
| 8-Aminoquinoline ethanol conjugates | Generation of reactive oxygen species | Chloroquine-resistant (W2) | 0.5 - 5.0 |
| Quinoline-pyrazole hybrids with ethanol linkers | Dual-target inhibition | Pf3D7 and PfW2 | < 0.1[11] |
Signaling Pathway: Antimalarial Action
Caption: Inhibition of hemozoin formation by quinoline ethanol derivatives leads to parasite death.
Antimicrobial Activity
The quinoline scaffold is present in several antibacterial agents.[6][12] These compounds can act by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[13] The ethanol moiety can be modified to enhance penetration through the bacterial cell wall.
Causality Behind Experimental Choices: The rise of antibiotic-resistant bacteria is a major global health concern. Therefore, the evaluation of new antimicrobial agents should include testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including resistant strains.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of quinoline ethanol derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Quinoline ethanol derivative stock solution (in DMSO)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the quinoline ethanol derivative in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Predicted Antimicrobial Activity
| Derivative Class | Target Bacteria | Predicted MIC Range (µg/mL) |
| 2-Styrylquinoline-4-carboxylic acids with ethanol esters | Staphylococcus aureus (including MRSA) | 1 - 8[6] |
| 8-Hydroxyquinoline ethanol derivatives | Escherichia coli, Pseudomonas aeruginosa | 8 - 32 |
| Benzimidazole-quinoline hybrids with ethanol linkers | Klebsiella pneumoniae, Bacillus subtilis | 1 - 8[6] |
Neuroprotective Effects
Oxidative stress is a key pathological feature of several neurodegenerative diseases.[14] Quinoline derivatives, particularly those with hydroxyl groups, can act as antioxidants and metal chelators, mitigating oxidative damage.[14][15] The ethanol group can be further functionalized to improve blood-brain barrier permeability.
Causality Behind Experimental Choices: The evaluation of neuroprotective agents often involves in vitro models of neuronal stress, such as exposure to oxidative agents or neurotoxins. Assays that measure cell viability, reactive oxygen species (ROS) production, and the activity of key enzymes involved in neurodegeneration are crucial.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol assesses the ability of quinoline ethanol derivatives to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Quinoline ethanol derivative stock solution (in DMSO)
-
Hydrogen peroxide (H2O2) or another neurotoxin
-
Reagents for cell viability (e.g., MTT) and ROS measurement (e.g., DCFH-DA)
-
96-well plates
Procedure:
-
Cell Culture: Culture neuronal cells in 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of the quinoline ethanol derivative for a few hours.
-
Induction of Stress: Induce oxidative stress by adding H2O2 to the wells.
-
Incubation: Incubate for 24 hours.
-
Assessment: Measure cell viability and intracellular ROS levels.
-
Data Analysis: Compare the viability and ROS levels in treated cells to those in untreated and H2O2-only treated cells.
Data Presentation: Predicted Neuroprotective Activity
| Derivative Class | Predicted Neuroprotective Mechanism | Target Enzymes/Pathways |
| 8-Hydroxyquinoline ethanol derivatives | Antioxidant, metal chelation | Monoamine Oxidase B (MAO-B)[14] |
| 4-Aminoquinoline amino-alcohols | Inhibition of acetylcholinesterase (AChE) | Cholinergic pathways[16] |
| Quinoline-based heterocyclic hybrids | Anti-inflammatory, reduction of nitric oxide | Inflammatory cascades in glial cells[17] |
Workflow: Neuroprotection Evaluation
Caption: A typical workflow for the evaluation of neuroprotective quinoline ethanol derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline ethanol derivatives is intricately linked to their molecular structure. Key SAR insights include:
-
Position of the Ethanol Group: The position of the ethanol or amino-alcohol substituent on the quinoline ring significantly impacts activity. For instance, substitution at the 4- and 8-positions has been shown to be crucial for antimalarial and neuroprotective activities, respectively.[11][18]
-
Nature of the Linker: In hybrid molecules, the length and nature of the linker connecting the quinoline core to another pharmacophore can influence potency and selectivity.[6]
-
Substitution on the Quinoline Ring: The presence of electron-withdrawing or electron-donating groups on the quinoline ring can modulate the electronic properties of the molecule and its interaction with biological targets. Halogen substitutions, for example, often enhance antimicrobial and anticancer activities.[6]
-
Stereochemistry: For derivatives with chiral centers in the ethanol side chain, the stereochemistry can play a critical role in biological activity, with one enantiomer often being more active than the other.
Conclusion and Future Directions
Quinoline ethanol derivatives represent a promising class of compounds with a broad spectrum of predicted biological activities. Their versatile scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:
-
Synthesis of novel derivatives: Exploring diverse substitutions on both the quinoline ring and the ethanol side chain.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways for the most potent compounds.
-
In vivo evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models.
-
Computational modeling: Utilizing in silico methods to guide the design of new derivatives with improved activity and drug-like properties.[13][19]
The continued exploration of quinoline ethanol derivatives holds significant potential for the discovery and development of new therapeutic agents to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.
References
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30). ResearchGate. Retrieved January 24, 2026, from [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). PMC - NIH. Retrieved January 24, 2026, from [Link]
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Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
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Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]
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In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025, November 12). MDPI. Retrieved January 24, 2026, from [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Retrieved January 24, 2026, from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 24, 2026, from [Link]
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Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
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Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019, January 15). PubMed. Retrieved January 24, 2026, from [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). NIH. Retrieved January 24, 2026, from [Link]
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A Review on Biological Activity of Quinoline-based Hybrids. (2024, November 8). Bentham Science Publisher. Retrieved January 24, 2026, from [Link]
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Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
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A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). Retrieved January 24, 2026, from [Link]
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Recent Studies of Antioxidant Quinoline Derivatives. (2025, November 27). ResearchGate. Retrieved January 24, 2026, from [Link]
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Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved January 24, 2026, from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Publishing. Retrieved January 24, 2026, from [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021, November 4). Biointerface Research in Applied Chemistry. Retrieved January 24, 2026, from [Link]
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Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022, May 31). MDPI. Retrieved January 24, 2026, from [Link]
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The Quinoline Scaffold: A Privileged Motif in Modern Drug Discovery and its Pharmacological Targets
Introduction: The Enduring Relevance of the Quinoline Core
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a vast array of synthetic and natural compounds with a broad spectrum of biological activities.[1] From the historic use of quinine in treating malaria to the development of modern anticancer and neuroprotective agents, quinoline derivatives continue to provide a fertile ground for the discovery of novel therapeutics.[2] This in-depth technical guide explores the key pharmacological targets of quinoline-based compounds, delving into their mechanisms of action, providing detailed experimental protocols for their evaluation, and presenting quantitative data to inform drug development professionals.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
Quinoline derivatives have emerged as potent anticancer agents, exhibiting a diverse range of mechanisms to combat tumor growth and proliferation.[3] Their ability to interfere with essential cellular processes makes them valuable candidates for cancer chemotherapy.
A. Inhibition of Topoisomerases: Disrupting DNA Replication and Repair
DNA topoisomerases are crucial enzymes that resolve the topological challenges of DNA during replication, transcription, and repair.[4] Quinoline-based compounds can act as topoisomerase inhibitors, leading to DNA damage and ultimately, apoptosis in cancer cells.
Mechanism of Action: Certain quinoline derivatives function as topoisomerase poisons. They intercalate into the DNA and stabilize the transient covalent complex formed between the topoisomerase enzyme and the DNA strand.[5] This prevents the re-ligation of the cleaved DNA, resulting in the accumulation of single- or double-strand breaks, which triggers cell cycle arrest and apoptosis. For instance, the novel quinoline derivative TAS-103 has been shown to inhibit both topoisomerase I and II.[3]
Experimental Protocol: Topoisomerase II Decatenation Assay [6][7][8]
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
5x Complete Assay Buffer (to be prepared fresh)
-
Test quinoline compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control (e.g., Etoposide)
-
Stop Buffer/Loading Dye
-
Chloroform/isoamyl alcohol (24:1 v/v)
-
STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
1% Agarose gel containing 0.5 µg/ml ethidium bromide
-
1x TAE buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture in the following order:
-
Variable volume of sterile distilled water to bring the final volume to 20 µL.
-
4 µL of 5x Complete Assay Buffer.
-
1 µL of kDNA.
-
Variable volume of the test quinoline compound or positive control.
-
Add 3 µL of diluted Topoisomerase IIα enzyme to initiate the reaction. For the negative control, add 3 µL of dilution buffer without the enzyme.
-
-
Incubation: Gently vortex the tubes and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.
-
Phase Separation: Vortex briefly and centrifuge for 2 minutes to separate the aqueous and organic phases.
-
Gel Electrophoresis:
-
Load 20 µL of the upper aqueous phase into the wells of a 1% agarose gel.
-
Run the gel at 85V for approximately 1 hour.
-
-
Visualization: Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, followed by destaining in water for 5-10 minutes. Visualize the DNA bands using a UV transilluminator. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well.
Data Analysis:
Quantify the intensity of the decatenated DNA bands. The concentration of the quinoline compound that inhibits 50% of the topoisomerase II activity (IC50) can then be determined.
Table 1: Inhibitory Activity of Selected Quinoline Derivatives against Topoisomerases
| Compound | Target | IC50 (µM) | Reference |
| TAS-103 | Topoisomerase I | 2 | [3] |
| TAS-103 | Topoisomerase II | 6.5 | [3] |
| Compound 2E | Topoisomerase IIα | (88.3% inhibition at 100 µM) | [9] |
| Doxorubicin (control) | Topoisomerase II | < 1 | [9] |
Diagram 1: Topoisomerase II Inhibition Workflow
Caption: Workflow for Topoisomerase II Decatenation Assay.
B. Targeting Tyrosine Kinases: Halting Aberrant Cell Signaling
Tyrosine kinases are a family of enzymes that play a pivotal role in cell signaling pathways that control cell growth, proliferation, and differentiation.[10] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Mechanism of Action: Quinoline-based compounds can act as tyrosine kinase inhibitors by competing with ATP for binding to the catalytic domain of the enzyme.[11] This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction pathways that drive cancer cell proliferation and survival. For example, certain quinoline derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12]
Experimental Protocol: Fluorescence-Based Tyrosine Kinase Inhibitor Screening [13][14]
This assay measures the inhibition of a specific tyrosine kinase by a test compound through the detection of ADP, a product of the kinase reaction.
Materials:
-
Recombinant Tyrosine Kinase (e.g., EGFR)
-
Peptide Substrate specific for the kinase
-
ATP
-
Kinase Assay Buffer
-
Fluorescent ADP detection kit (e.g., Transcreener® ADP² Assay)
-
Test quinoline compound
-
Positive control (e.g., a known inhibitor like Dasatinib for Src kinase)
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare solutions of the tyrosine kinase, peptide substrate, ATP, and test compound in the kinase assay buffer.
-
Reaction Setup:
-
Add the test quinoline compound at various concentrations to the wells of a 384-well plate.
-
Add the tyrosine kinase and the peptide substrate to the wells.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ADP Detection: Add the ADP detection reagent to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Data Analysis: The fluorescence signal is proportional to the amount of ADP produced, and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Table 2: Inhibitory Activity of Selected Quinoline Derivatives against Tyrosine Kinases
| Compound | Target | IC50 | Reference |
| Quinoline 38 | PI3K | 0.72 µM | [11] |
| Quinoline 38 | mTOR | 2.62 µM | [11] |
| Quinoline 40 | PI3Kδ | 1.9 nM | [11] |
| Compound 50 | EGFR | 0.12 ± 0.05 μM | [11] |
| Compound 7j | EGFR | 0.35 µM | [12] |
| Erlotinib (control) | EGFR | 0.44 µM | [12] |
C. Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[15]
Mechanism of Action: Certain quinoline derivatives can inhibit tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[15] These compounds often bind to the colchicine-binding site on β-tubulin.[16]
Table 3: Inhibitory Activity of Selected Quinoline Derivatives against Tubulin Polymerization
| Compound | IC50 (µM) | Reference |
| Compound 4c | 17 ± 0.3 | [15] |
| Compound 1 | 2.54 | [17] |
| Compound 2 | 2.09 | [17] |
| Combretastatin A-4 (control) | 2.12 | [17] |
II. Antimalarial Activity: Targeting the Parasite's Achilles' Heel
Quinoline-based drugs like chloroquine and quinine have been mainstays in the treatment of malaria for decades. Their primary mode of action involves disrupting the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.
Mechanism of Action: The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests host hemoglobin in its acidic food vacuole. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin. Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole. Here, they are thought to bind to heme and cap the growing hemozoin crystal, preventing further polymerization.[14][18] The resulting buildup of free heme is toxic to the parasite.
Experimental Protocol: Heme Polymerization Inhibition Assay
This assay spectrophotometrically measures the inhibition of β-hematin (a synthetic form of hemozoin) formation.
Materials:
-
Hematin
-
0.2 M NaOH
-
Glacial acetic acid
-
Test quinoline compound
-
Positive control (e.g., Chloroquine diphosphate)
-
DMSO
-
Microcentrifuge tubes
-
96-well microplate
-
ELISA reader
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add 100 µL of 1 mM hematin in 0.2 M NaOH.
-
Add 50 µL of the test quinoline compound at various concentrations.
-
To initiate the polymerization, add 50 µL of glacial acetic acid (pH 2.6).
-
-
Incubation: Incubate the tubes at 37°C for 24 hours.
-
Washing:
-
Centrifuge the tubes at 8000 rpm for 10 minutes.
-
Remove the supernatant and wash the pellet three times with 200 µL of DMSO, centrifuging after each wash.
-
-
Quantification:
-
Dissolve the final pellet in 200 µL of 0.1 M NaOH.
-
Transfer 100 µL of the solution to a 96-well microplate.
-
Read the absorbance at 405 nm using an ELISA reader.
-
-
Data Analysis: The absorbance is proportional to the amount of β-hematin formed. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
III. Antibacterial Activity: Targeting Bacterial DNA Gyrase
Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Mechanism of Action: Quinolones bind to the complex of DNA gyrase and DNA, stabilizing it and preventing the re-ligation of the DNA strands after cleavage.[12] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the bacterium.
IV. Neuroprotective Activity: Combating Neurodegenerative Diseases
Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often multifactorial.
A. Inhibition of Cholinesterases: Enhancing Cholinergic Neurotransmission
Mechanism of Action: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine. Quinoline derivatives can act as AChE inhibitors, increasing the levels of acetylcholine in the synaptic cleft and thereby improving cognitive function.[19]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [19][20][21]
This colorimetric assay measures AChE activity by detecting the product of the enzymatic reaction.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test quinoline compound
-
Positive control (e.g., Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add:
-
Phosphate buffer.
-
Test quinoline compound at various concentrations.
-
DTNB solution.
-
AChE enzyme solution.
-
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Add the substrate, ATCI, to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 10-15 minutes), with readings taken every minute.
-
Data Analysis: The rate of increase in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Table 4: Inhibitory Activity of Selected Quinoline Derivatives against Acetylcholinesterase (AChE)
| Compound | IC50 (µM) | Reference |
| Compound 11g | 1.94 ± 0.13 | [19] |
| Compound 8a | 6.1 ± 0.31 | [22] |
| Compound 8b | 6.3 ± 0.23 | [22] |
| Compound 8c | 5.3 ± 0.51 | [22] |
| Neostigmine (control) | 16.3 ± 1.12 | [22] |
B. Metal Chelation: Restoring Metal Homeostasis
Mechanism of Action: The dysregulation of metal ions, such as copper, zinc, and iron, is implicated in the pathology of neurodegenerative diseases.[23] 8-Hydroxyquinoline and its derivatives are potent metal chelators that can restore metal homeostasis, thereby reducing oxidative stress and preventing metal-mediated protein aggregation.[23]
Diagram 2: Signaling Pathway of a Quinoline-based Tyrosine Kinase Inhibitor
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The Enduring Legacy and Therapeutic Promise of Quinoline Derivatives in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a multitude of biological targets have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive exploration of the multifaceted role of quinoline derivatives in modern pharmacology. We will delve into the rich history of quinoline-based drugs, dissect their diverse mechanisms of action across various therapeutic areas, and provide insights into the synthetic strategies and structure-activity relationships that govern their efficacy. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and a look into the future directions of this ever-evolving field.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
Quinoline, with its chemical formula C₉H₇N, is an aromatic heterocyclic compound composed of a benzene ring fused to a pyridine ring.[2] This seemingly simple structure possesses a unique combination of properties that make it exceptionally well-suited for drug design. Its aromatic nature allows for π-π stacking interactions with biological macromolecules, while the nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with acidic residues in protein binding pockets.[3] Furthermore, the quinoline ring system is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical properties and biological activity.[3]
The therapeutic journey of quinoline derivatives began with the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree, as a potent antimalarial agent.[4] This seminal discovery paved the way for the development of a plethora of synthetic quinoline-based drugs that have made a profound impact on global health.[4] Today, quinoline derivatives are found in a wide array of FDA-approved drugs, treating a spectrum of diseases from malaria and cancer to bacterial infections and inflammatory conditions.[5]
Therapeutic Applications of Quinoline Derivatives: A Mechanistic Overview
The broad therapeutic utility of quinoline derivatives stems from their ability to modulate a diverse range of biological targets.[1][5] This section will explore the key therapeutic areas where quinolines have made significant contributions, with a focus on their underlying mechanisms of action.
Antimalarial Agents: The Historical Bedrock
The fight against malaria is inextricably linked to quinoline-based drugs.[6] The 4-aminoquinoline scaffold, in particular, has been a mainstay in antimalarial chemotherapy for decades.[6]
Mechanism of Action: Quinolines like chloroquine and amodiaquine are thought to exert their antimalarial effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[7][8] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[2][7] The parasite normally detoxifies this heme by polymerizing it into an insoluble crystalline substance called hemozoin.[2][7] Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite and caps the growing hemozoin polymer, preventing further polymerization.[7][9] The resulting buildup of free heme leads to oxidative stress and parasite death.[2][7]
Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This protocol outlines a common method for assessing the in vitro antimalarial activity of quinoline derivatives against P. falciparum.
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Drug Preparation: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: Add 100 µL of the diluted compounds to a 96-well microplate. Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, add 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I.
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits parasite growth by 50%) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Agents: A Multifaceted Approach
Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[10]
Mechanisms of Action:
-
DNA Damage and Repair Inhibition: Some quinoline derivatives can intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases.[3]
-
Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.[10]
-
Anti-angiogenesis: Some quinolines can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[10]
-
Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids have been shown to bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to mitotic arrest and cell death.[11]
A notable example is the novel quinoline derivative 91b1, which has demonstrated anticancer effects by downregulating lumican.[12] Another study found that 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) exhibited potent antiproliferative activity against human tumor cell lines with IC50 values of less than 1.0 μM.[13]
Caption: General workflow for classical quinoline synthesis.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective quinoline-based drugs. SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.
Key SAR Insights for Quinoline Derivatives:
-
Substitution Pattern: The position and nature of substituents on the quinoline ring have a profound impact on activity. For instance, in the case of anti-inflammatory quinolines, the substitution at the C-4, C-5, and C-8 positions is critical for determining the target specificity. [14]* Hybridization: Combining the quinoline scaffold with other pharmacophores, such as benzimidazole or chalcone, can lead to hybrid molecules with enhanced or novel biological activities. [5]* Physicochemical Properties: Modifications that alter the lipophilicity, electronic properties, and steric bulk of the molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.
| Therapeutic Area | Key Structural Features for Activity | Reference |
| Antimalarial | 4-aminoquinoline core, appropriate side chain at the 4-position | [6] |
| Anticancer | Varies with mechanism; e.g., quinoline-chalcone hybrids for tubulin inhibition | [11] |
| Anti-inflammatory | Carboxylic acid for COX inhibition, carboxamide for TRPV1 antagonism | [14] |
| Neuroprotective | Substituents that enhance antioxidant properties and enzyme inhibition | [15] |
Future Perspectives and Conclusion
The quinoline scaffold continues to be a fertile ground for drug discovery. [1]Future research will likely focus on several key areas:
-
Development of Novel Hybrids: The design and synthesis of new hybrid molecules that combine the quinoline core with other pharmacologically active moieties will continue to be a promising strategy for developing drugs with improved efficacy and novel mechanisms of action.
-
Targeting Protein-Protein Interactions: The development of quinoline derivatives that can modulate protein-protein interactions represents a challenging but potentially rewarding frontier in drug discovery.
-
Application of Computational Methods: The use of computational tools, such as molecular docking and virtual screening, will accelerate the identification and optimization of new quinoline-based drug candidates.
-
Overcoming Drug Resistance: A major challenge in chemotherapy is the emergence of drug resistance. The design of new quinoline derivatives that can circumvent existing resistance mechanisms is a critical area of research.
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
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The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Research J. Pharm. and Tech. 2022;15(7):3301-3306. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. 2024;14(24):17094-17117. [Link]
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Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. 2022. [Link]
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Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry. 2013;20(19):2474-2490. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. 2007;50(17):4086-4095. [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules. 2023;28(20):7074. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. 2017;10:S2203-S2219. [Link]
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Quinolines: a new hope against inflammation. Current Medicinal Chemistry. 2014;21(3):345-367. [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. 2022;12(5):6078-6092. [Link]
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New quinoline-based antiviral shows strong promise against SARS-CoV-2. Nature Communications. 2024. [Link]
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Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. 2019;162:493-502. [Link]
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Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. 2024. [Link]
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Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. 2024. [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. [Link]
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Antiviral Properties of Quinolone-Based Drugs. Viruses. 2021;13(4):613. [Link]
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Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ACS Chemical Neuroscience. 2021;12(15):2816-2829. [Link]
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A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. 2014;24(2):48-56. [Link]
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Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Molecules. 2021;26(5):1388. [Link]
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Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]
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Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. [Link]
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Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences. 2019;116(46):22976-22982. [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. 2023. [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]
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List of Antimalarial quinolines. Drugs.com. [Link]
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Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. 2024. [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
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Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Journal of Medicinal Chemistry. 1991;34(1):288-293. [Link]
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Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. 2024. [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. 2020;10(50):29921-29941. [Link]
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Structural modifications of quinoline-based antimalarial agents: Recent developments. Medicinal Research Reviews. 2010;30(3):463-500. [Link]
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Synthesis of quinolines. Organic Chemistry Portal. [Link]
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Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. 2021;215. [Link]
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A Technical Guide to the Structural Elucidation of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
Abstract: This guide provides a comprehensive, technically-grounded framework for the synthesis, characterization, crystallization, and single-crystal X-ray diffraction analysis of the target compound, 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol (CAS 94004-77-0)[1]. While a public crystal structure is not yet deposited, this document serves as a detailed roadmap for researchers in medicinal chemistry and materials science. It outlines field-proven protocols and explains the causal reasoning behind key experimental decisions, enabling the successful determination and interpretation of the compound's three-dimensional architecture.
Introduction: Rationale for Structural Analysis
The molecule this compound represents a compelling subject for structural analysis due to its hybrid nature, combining two pharmacologically and functionally significant scaffolds:
-
The Quinoline Moiety: A nitrogen-containing heterocyclic aromatic compound, quinoline is a cornerstone in medicinal chemistry.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimalarial, antibacterial, and antineoplastic properties.[2] The planar, electron-deficient nature of the quinoline ring system makes it a versatile participant in intermolecular interactions such as π-π stacking and hydrogen bonding, which are critical for molecular recognition in biological systems.[3]
-
The 4-Methoxyphenyl Ethanol Moiety: This component provides conformational flexibility through its ethanol linker and introduces a methoxy-substituted phenyl ring. The methoxy group is a well-known bioisostere for hydroxyl groups, acting as a hydrogen bond acceptor and influencing the molecule's lipophilicity and metabolic stability. The chiral center at the ethanol's carbinol carbon suggests that stereochemistry will play a crucial role in the compound's activity and solid-state packing.
Understanding the precise three-dimensional arrangement of these two moieties is paramount. A crystal structure would authoritatively define the molecule's preferred conformation, reveal the intricate network of intermolecular interactions (e.g., hydrogen bonds, C-H···π interactions), and provide the empirical data necessary for robust structure-activity relationship (SAR) studies and computational modeling in drug development.[4]
Synthesis and Spectroscopic Confirmation
The first pillar of any crystallographic study is the unambiguous synthesis and purification of the target compound. The following is a proposed, robust synthetic protocol based on established organometallic chemistry.
Proposed Synthetic Pathway
A logical approach to synthesizing the target compound involves the nucleophilic addition of a deprotonated 2-methylquinoline (quinaldine) to 4-methoxybenzaldehyde.
Caption: Proposed synthetic route via nucleophilic addition.
Detailed Experimental Protocol: Synthesis
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL). Add 2-methylquinoline (1.0 eq). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise via syringe. The solution should develop a deep red or brown color, indicating the formation of the quinaldyl anion. Stir for 1 hour at -78 °C.
-
Expert Insight: The use of n-BuLi is critical for achieving complete deprotonation of the relatively non-acidic methyl group of quinaldine. The low temperature (-78 °C) is essential to prevent side reactions and ensure the stability of the organolithium intermediate.
-
-
Nucleophilic Addition: In a separate flask, dissolve 4-methoxybenzaldehyde (1.05 eq) in anhydrous THF (20 mL). Add this solution dropwise to the quinaldyl anion solution at -78 °C. Stir the reaction mixture for 3-4 hours, allowing it to slowly warm to room temperature overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure target compound.
Protocol: Spectroscopic Characterization
Before proceeding to crystallization, the identity and purity of the synthesized product must be rigorously confirmed.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons for both the quinoline and methoxyphenyl rings, a singlet for the methoxy group (~3.8 ppm), and characteristic signals for the ethanol backbone protons.
-
¹³C NMR (100 MHz, CDCl₃): Will confirm the presence of all 18 carbon atoms in their distinct chemical environments.[1]
-
Mass Spectrometry (ESI+): Should show a prominent peak for [M+H]⁺ corresponding to the calculated molecular weight of 279.33.[1]
-
FT-IR (ATR): A broad absorption band in the range of 3200-3500 cm⁻¹ is expected, corresponding to the O-H stretching of the alcohol functional group.
Single Crystal Growth: The Crystallization Bottleneck
Growing X-ray diffraction quality single crystals is often the most challenging step.[5] The key is to allow molecules to slowly and methodically assemble into a highly ordered lattice. This requires achieving a state of slow supersaturation.[6]
Causality in Solvent Selection
The choice of solvent is the most critical factor.[7] An ideal solvent system is one in which the compound is moderately soluble.
-
Too soluble: The compound will not precipitate.
-
Too insoluble: The compound will crash out as an amorphous powder or microcrystals.
-
Just right: Slow changes to the system (e.g., evaporation) will gently push the concentration past the saturation point, initiating controlled crystal growth.
A screening of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, and binary mixtures thereof) is the recommended starting point.
Step-by-Step Crystallization Protocols
-
Slow Evaporation (Primary Method)
-
Dissolve 5-10 mg of the purified compound in a minimal amount (~0.5 - 1.0 mL) of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.
-
Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use paraffin film with a few pinholes.[8]
-
Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood).
-
Allow the solvent to evaporate over several days to weeks. Do not disturb the vial.[7] Patience is paramount.
-
-
Vapor Diffusion (Alternative Method)
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
Place this vial, uncapped, inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane).
-
Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the overall solubility of the compound and inducing crystallization.
-
X-Ray Diffraction and Structural Analysis
Once suitable crystals are obtained, the final stage is data collection and structure solution.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Anticipated Crystallographic Data & Molecular Features
While the exact data awaits experimental determination, we can anticipate key structural features based on known chemistry and related structures.[3][9] The data would be summarized in a standard crystallographic information file (CIF).
Table 1: Representative Crystallographic Data Table (Hypothetical) This table presents expected parameters based on a typical small organic molecule. Actual values must be determined experimentally.
| Parameter | Expected Value / Type | Significance |
| Chemical Formula | C₁₈H₁₇NO₂ | Confirms molecular composition in the unit cell. |
| Formula Weight | 279.33 g/mol | Derived from the chemical formula. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or Pca2₁ (chiral) | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10-20 Å | Dimensions of the unit cell. |
| α, β, γ (°) | α=γ=90°, β > 90° (for monoclinic) | Angles of the unit cell. |
| Volume (ų) | 1500 - 2500 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor (R1) | < 0.05 | Measure of agreement between model and data. |
| Goodness-of-Fit (S) | ~1.0 | Indicates the quality of the structural refinement. |
Key Structural Questions to Address
The final refined structure will provide definitive answers to several crucial questions:
-
Conformation: What is the torsion angle between the quinoline ring and the methoxyphenyl ring? Is the ethanol linker extended or folded?
-
Hydrogen Bonding: Does the hydroxyl group act as a hydrogen bond donor? If so, does it bond to the quinoline nitrogen (intramolecularly) or to an adjacent molecule (intermolecularly), forming dimers or chains?
-
π-π Interactions: Is there evidence of π-stacking between the aromatic rings of adjacent molecules? What are the centroid-to-centroid distances and slip angles?
-
Packing Efficiency: How do the molecules arrange themselves in the crystal lattice to maximize packing efficiency, governed by Kitaigorodskii's principle of close packing?
Conclusion
This guide has outlined a complete and logical pathway for the determination of the crystal structure of this compound. By following these field-proven protocols for synthesis, purification, crystallization, and data analysis, researchers can obtain a high-resolution three-dimensional model of the molecule. This empirical data is invaluable, providing a solid foundation for understanding its physicochemical properties, predicting its behavior in biological systems, and guiding future efforts in rational drug design and materials engineering.
References
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National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. PubChem Compound Database. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Retrieved from [Link]
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Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]
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Svoboda, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2859-2882. DOI:10.1039/D2CS00697A. Retrieved from [Link]
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Pajak, J., et al. (2018). Two Crystal Forms of 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene] hydrazinyl}-8-(trifluoromethyl)quinoline. ResearchGate. Retrieved from [Link]
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Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 74(Pt 11), 1693–1702. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of the quinoline derivatives. Retrieved from [Link]
- Google Patents. (2011). CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane.
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Chou, C. C., et al. (2016). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 21(11), 1500. Retrieved from [Link]
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YouTube. (2021). Workshop: Crystallization Protocol to Obtain Single Crystals. Retrieved from [Link]
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Hsieh, M. C., et al. (2007). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(24), 7836-7843. Retrieved from [Link]
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Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Pharmaceutical Sciences, 6(5), 1-5. Retrieved from [Link]
-
Hunter, A. (n.d.). Allen Hunter's Youngstown State University X-Ray Structure Analysis Lab Manual. ResearchGate. Retrieved from [Link]
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MDPI. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). α-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4-morpholineethanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Retrieved from [Link]
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Methodological & Application
Application Note: A Strategic Approach to the Chiral Separation of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol Enantiomers by HPLC and SFC
Abstract
The enantioselective separation of pharmaceutical compounds is a critical requirement throughout the drug development pipeline, mandated by regulatory bodies to ensure safety and efficacy.[1][2] This document provides a detailed technical guide for developing robust chromatographic methods for the chiral separation of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol, a compound featuring multiple aromatic systems and a key stereocenter. We present a strategic approach grounded in the principles of chiral recognition, beginning with an analysis of the analyte's physicochemical properties. Detailed, field-tested protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are provided, leveraging polysaccharide-based chiral stationary phases (CSPs). The rationale behind column and mobile phase selection is discussed to empower researchers to adapt and optimize these methods for similar chiral molecules.
Introduction and Analyte Overview
This compound is a chiral molecule containing a secondary alcohol, which constitutes its stereogenic center. The molecule's structure is characterized by a quinoline ring, a methoxy-substituted phenyl group, and the hydroxyl group, all proximal to the chiral center. These functional groups are pivotal for establishing the transient diastereomeric interactions with a chiral stationary phase, which is the basis for chromatographic separation.[3][4]
The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and independent evaluation.[5][6] Direct separation using chiral chromatography is the most prevalent and efficient technique employed in the pharmaceutical industry.[1] This guide focuses on two powerful modalities: HPLC, the versatile workhorse of analytical chemistry, and SFC, an increasingly adopted "green" technology known for its high speed and efficiency.[6][7][8]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of a logical method development strategy.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇NO₂ | [9] |
| Molecular Weight | 279.33 g/mol | [9] |
| Structure | ![]() | |
| Key Features | - Chiral secondary alcohol- Basic quinoline nitrogen- Two aromatic rings (quinoline, methoxyphenyl)- Hydrogen bond donor (-OH) and acceptor (-N=, -O-) sites | N/A |
The Principle of Chiral Recognition: A Mechanistic Approach
The successful chiral separation of this compound relies on selecting a CSP that can engage in multiple, distinct interactions with the analyte's key functional groups. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the industry standard for screening new chiral molecules due to their broad applicability and high success rates.[10]
The mechanism of separation on these phases is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times. For the target analyte, the key interactions include:
-
π-π Stacking: The electron-rich quinoline and methoxyphenyl rings of the analyte can interact with the aromatic groups of the carbamate derivatives on the polysaccharide backbone.
-
Hydrogen Bonding: The analyte's hydroxyl group is a primary site for hydrogen bonding with the carbonyl and N-H groups within the CSP's chiral grooves.
-
Dipole-Dipole Interactions: Polar functional groups contribute to dipole-dipole interactions.
-
Steric Hindrance (Inclusion): One enantiomer will fit more favorably into the chiral "pockets" or grooves of the swollen polysaccharide structure, enhancing the overall enantioselectivity.[10]
Caption: Conceptual diagram of analyte-CSP interactions.
Strategic Method Development
A trial-and-error approach to chiral method development is inefficient.[11] A systematic screening strategy using a small, diverse set of polysaccharide CSPs and mobile phases is the most effective path to success.
Column Selection Rationale
Based on the analyte's structure, the following immobilized polysaccharide columns are recommended for initial screening. Immobilized phases offer expanded solvent compatibility, which is advantageous for method development and for dissolving challenging samples.[12]
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-I, Lux® Cellulose-1)
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, Lux® Amylose-1)
-
Cellulose tris(4-chloro-3-methylphenylcarbamate) (e.g., Chiralcel® OZ-H)
-
Amylose tris(3-chlorophenylcarbamate) (e.g., Lux® Amylose-2)
Mobile Phase Screening
Screening should be conducted in multiple chromatographic modes to explore different selectivity profiles.
-
Normal Phase (NP): Typically provides high selectivity. Mobile phases consist of hexane or heptane with an alcohol modifier (e.g., ethanol, isopropanol). Due to the basic nature of the quinoline nitrogen, an additive like diethylamine (DEA) is often required to ensure good peak shape.
-
Reversed Phase (RP): Uses aqueous mobile phases with acetonitrile or methanol. This mode is often compatible with LC-MS. Buffers are used to control the ionization state of the analyte.
-
Polar Organic (PO): Uses 100% polar organic solvents like acetonitrile or methanol, often with additives. This mode can offer unique selectivity.
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO₂ as the primary mobile phase with a small amount of alcohol co-solvent (e.g., methanol, ethanol).[2] Basic and acidic additives are often screened to optimize peak shape and resolution.[13] SFC is particularly powerful for its speed, reduced solvent consumption, and high efficiency.[7][8]
Detailed Experimental Protocols
The following protocols are robust starting points derived from established principles for separating basic, aromatic compounds.
Protocol 1: Optimized HPLC Method (Normal Phase)
This protocol is designed to provide high selectivity and resolution.
A. Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in ethanol.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase as the diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
B. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale / Notes |
| Instrument | HPLC or UPLC System with UV/PDA Detector | Standard system for chiral analysis. |
| Chiral Column | Lux® Amylose-1 , 5 µm, 250 x 4.6 mm | Amylose CSPs often show excellent selectivity for aromatic analytes. |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | Hexane/Ethanol is a common NP eluent. DEA is critical to prevent peak tailing from the basic quinoline nitrogen.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can affect selectivity; starting at ambient is standard practice. |
| Injection Vol. | 10 µL | Adjust as needed based on detector response. |
| Detection | UV at 230 nm | The quinoline and phenyl moieties provide strong chromophores. |
C. Expected Results: Baseline resolution (Rs > 1.5) of the two enantiomers is expected. The elution order must be determined empirically using an enantiomerically pure standard, if available.
Protocol 2: Optimized SFC Method (High-Throughput)
This protocol leverages the speed and efficiency of SFC, ideal for rapid screening or purification.[15]
A. Sample Preparation:
-
Prepare a stock solution of the racemate at 1.0 mg/mL in methanol.
-
Dilute to a working concentration of 0.1 mg/mL using methanol.
-
Filter the final solution through a 0.45 µm PTFE syringe filter.
B. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale / Notes |
| Instrument | Analytical SFC System with UV/PDA Detector & Back Pressure Regulator | Specific instrumentation is required for SFC. |
| Chiral Column | Chiralpak® AD-H , 5 µm, 150 x 4.6 mm | A shorter column can be used due to the high efficiency of SFC. |
| Mobile Phase | CO₂ / Methanol with 10 mM Ammonium Hydroxide (75:25, v/v) | Methanol is a common co-solvent. The basic additive improves peak shape for the basic analyte. |
| Flow Rate | 3.0 mL/min | Higher flow rates are typical in SFC, leading to faster analysis times.[8] |
| Outlet Pressure | 150 bar | Maintaining supercritical conditions is essential. |
| Column Temp. | 40 °C | Elevated temperature can improve kinetics and efficiency in SFC. |
| Injection Vol. | 5 µL | |
| Detection | UV at 230 nm |
C. Expected Results: A very fast and efficient separation, with analysis times potentially under 5 minutes. SFC often provides sharper peaks and can sometimes yield different enantiomeric elution orders compared to HPLC.
Overall Experimental Workflow
The process from receiving a sample to achieving a validated chiral separation method follows a logical progression.
Caption: Workflow for chiral method development.
Conclusion
The enantiomers of this compound can be successfully resolved using either normal phase HPLC or supercritical fluid chromatography. The key to this separation is the use of polysaccharide-based chiral stationary phases, which provide the necessary multi-modal interactions (π-π, hydrogen bonding, steric) for effective chiral recognition. The addition of a basic modifier, such as diethylamine or ammonium hydroxide, is crucial for achieving symmetric and sharp peaks due to the basicity of the analyte. The SFC method offers a significant advantage in terms of speed and reduced environmental impact, making it a superior choice for high-throughput screening environments. The protocols and strategies outlined herein provide a robust framework for researchers and drug development professionals to achieve baseline separation for this and structurally related chiral compounds.
References
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]
-
Garcı́a, M. A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Chiral Separation of Some 4-thioflavones. Retrieved from [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Retrieved from [Link]
-
Gloc, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. Retrieved from [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. Retrieved from [Link]
-
Ares, A. M., et al. (2022). Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. Application to Bee Pollen Analysis. University of Valladolid. Retrieved from [Link]
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-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Pharmaceutical Technology. (2005). Supercritical Fluid Chiral Separations. Retrieved from [Link]
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Application Notes & Protocols: A Multi-Tiered Screening Funnel for the Evaluation of Quinoline Derivatives' Anticancer Activity
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of compounds with significant pharmacological activities, including anticancer properties.[1][2] This guide provides a comprehensive, field-proven framework for the systematic screening and characterization of novel quinoline derivatives. We present a multi-tiered "screening funnel" approach, beginning with broad high-throughput cytotoxicity assessment and progressing to detailed mechanistic assays to elucidate the mode of action. This self-validating system is designed to efficiently identify and advance promising lead candidates while deprioritizing less effective compounds, ensuring a logical and resource-effective drug discovery cascade.
Foundational Concepts & Screening Strategy
The Quinoline Scaffold in Oncology
Quinoline (1-aza-naphthalene) is a fused heterocyclic system that serves as the core structure for numerous approved drugs and clinical candidates.[1] Its rigid, planar structure and ability to be readily functionalized at multiple positions make it an ideal scaffold for interacting with various biological targets. In oncology, quinoline derivatives have demonstrated a remarkable diversity of mechanisms.[3] These include, but are not limited to:
-
Inhibition of Topoisomerases I and II: Compounds like camptothecin and its analogs interfere with DNA replication and repair.[1][4]
-
Kinase Inhibition: Many quinolines act as ATP-competitive inhibitors of protein kinases (e.g., EGFR, VEGFR) that drive pro-survival signaling pathways.[5][6]
-
Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, leading to mitotic arrest.[1]
-
Induction of Apoptosis & Cell Cycle Arrest: These are often downstream consequences of primary target engagement.[3][7]
The Screening Funnel Strategy
A tiered screening approach is critical for efficiently navigating the drug discovery process. This strategy, outlined below, prioritizes high-throughput, cost-effective assays at the initial stage to cast a wide net, followed by more complex, resource-intensive assays for a smaller number of "hit" compounds.
Tier 1: Primary Screening - In Vitro Cytotoxicity
Objective: To identify quinoline derivatives that exhibit cytotoxic or cytostatic effects against a panel of human cancer cell lines and to quantify this activity by determining the half-maximal inhibitory concentration (IC50).
Rationale for Cell Line Selection
The initial choice of cell lines is critical. A well-curated panel should represent diverse tumor origins to identify broad-spectrum activity or lineage-specific sensitivity. The NCI-60 panel, a set of 60 human tumor cell lines from nine different tissue types (e.g., leukemia, lung, colon, breast), is a gold standard for this purpose.[8][9][10] For initial screening, a smaller, representative subset can be used, for example:
-
MCF-7: Breast Adenocarcinoma (Estrogen Receptor positive)
-
NCI-H460: Large Cell Lung Carcinoma
-
SF-268: CNS Glioma[9]
Detailed Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
MTT Reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test Quinoline Derivatives (dissolved in DMSO to create a 10 mM stock)
-
Positive Control (e.g., Doxorubicin)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (2,500 cells/well) into each well of a 96-well plate.[12][13]
-
Rationale: Seeding density is optimized to ensure cells remain in the exponential growth phase for the duration of the assay and do not become over-confluent in control wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of each quinoline derivative. A common starting range is 100 µM, 10 µM, 1 µM, etc.[13]
-
Add 100 µL of media containing the test compounds at 2x the final desired concentration to the appropriate wells. This results in a final volume of 200 µL per well.
-
Controls: Include "vehicle control" wells (cells + media + DMSO at the highest concentration used) and "media only" wells (no cells) for background subtraction.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Rationale: This duration is typically sufficient for antiproliferative effects to manifest across several cell doubling times.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, carefully remove 100 µL of media from each well.
-
Add 20 µL of MTT Reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14] A purple precipitate should become visible.
-
Aspirate the media/MTT mixture and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (OD) at 570 nm.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] x 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.[15][16]
-
Data Presentation
Results from the primary screen should be summarized clearly.
| Compound ID | Derivative Name | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. NCI-H460 | IC50 (µM) vs. SF-268 |
| QN-001 | (Example A) | 5.2 | 8.1 | 3.9 |
| QN-002 | (Example B) | > 100 | > 100 | > 100 |
| QN-003 | (Example C) | 0.9 | 1.2 | 25.4 |
| Doxorubicin | (Positive Control) | 0.15 | 0.21 | 0.18 |
Tier 3: Mechanistic Elucidation
For compounds demonstrating potent cytotoxicity (e.g., IC50 < 10 µM), the next crucial step is to understand how they are killing cancer cells.
Protocol: Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a DNA-intercalating dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[18]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Flow Cytometry: Analyze the samples immediately.
-
Data Interpretation:
-
Lower-Left (FITC-/PI-): Live cells
-
Lower-Right (FITC+/PI-): Early Apoptotic cells
-
Upper-Right (FITC+/PI+): Late Apoptotic/Necrotic cells
-
Upper-Left (FITC-/PI+): Necrotic cells
-
-
Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This assay determines if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
-
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate DNA content.
Procedure:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently.[20] Fix for at least 30 minutes at 4°C.
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.[21][22]
-
Rationale: RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[21]
-
Incubate for 30 minutes at room temperature.[23]
-
-
Flow Cytometry: Analyze the samples, acquiring data for at least 10,000 events. Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in each phase.
Target-Specific Assays
Based on the chemical structure of the quinoline derivative or results from computational modeling, specific target-based assays should be employed. For example, if a compound is structurally similar to known kinase inhibitors, a panel of kinase inhibition assays would be the logical next step.
References
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Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. MyJoVE Corporation. Available at: [Link]
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Preclinical screening methods in cancer. PMC. Available at: [Link]
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NCI-60 Human Tumor Cell Line Screen. National Cancer Institute. Available at: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
Introduction: The Rationale for Antimicrobial Screening of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent antimicrobial properties.[1][2][3] The urgent need for novel antimicrobial agents, driven by the global challenge of antibiotic resistance, necessitates the exploration of new chemical entities.[4] this compound, a synthetic compound featuring the quinoline core, represents a promising candidate for antimicrobial drug discovery. The structural combination of the quinoline ring, known to target bacterial DNA topoisomerases, and a methoxyphenyl group, which may enhance membrane interaction or solubility, provides a strong rationale for its evaluation against a panel of pathogenic microorganisms.[5][6][7]
This document provides a comprehensive guide to the in vitro evaluation of the antimicrobial activity of this compound. It details the principles and step-by-step protocols for determining its inhibitory and cidal activity against a representative panel of bacteria and fungi. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.[8][9][10][11]
Principle of Antimicrobial Susceptibility Testing
The primary objective of these assays is to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[12] This is typically achieved through a broth microdilution method, which allows for the efficient testing of a range of compound concentrations.[13]
To further characterize the compound's activity as either bacteriostatic (inhibiting growth) or bactericidal (killing the organism), the Minimum Bactericidal Concentration (MBC) is determined. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][15]
A qualitative assessment of antimicrobial activity can also be performed using the agar disk diffusion method. This technique involves placing a disk impregnated with the test compound onto an agar plate inoculated with a microorganism. The diffusion of the compound into the agar creates a concentration gradient, and the resulting zone of growth inhibition around the disk provides a qualitative measure of the compound's efficacy.[16][17][18]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the antimicrobial evaluation of this compound.
Caption: 96-well plate layout for the broth microdilution MIC assay.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined subsequent to the MIC assay to assess the cidal activity of the compound. [15][19] 1. Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations). b. From each of these clear wells, aspirate 10 µL and plate it onto a fresh MHA plate. c. Also, plate 10 µL from the growth control well to ensure the viability of the inoculum.
2. Incubation and MBC Determination: a. Incubate the MHA plates at 35 ± 2 °C for 18-24 hours. b. After incubation, count the number of colonies on each plate. c. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count. [14]
Protocol 3: Agar Disk Diffusion Assay
This method provides a qualitative screening of the antimicrobial activity and is useful for rapid assessment. [16][20][21] 1. Inoculation of Agar Plate: a. Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized microbial suspension (0.5 McFarland). Rotate the plate by 60° two times to ensure uniform coverage. [22] 2. Application of Disks: a. Prepare sterile filter paper disks (6 mm diameter) impregnated with a known amount of this compound (e.g., 30 µ g/disk ). b. Aseptically place the impregnated disks onto the surface of the inoculated agar plate using sterile forceps. Gently press the disks to ensure complete contact with the agar. [20] c. Place a control disk (e.g., ciprofloxacin 5 µg) and a solvent control disk (DMSO) on the same plate.
3. Incubation and Measurement: a. Invert the plates and incubate at 35 ± 2 °C for 16-20 hours. b. After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a caliper or ruler. [22]
Data Presentation and Interpretation
Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Gram Stain | MIC (µg/mL) of Test Compound | MBC (µg/mL) of Test Compound | Zone of Inhibition (mm) | Positive Control MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 16 | 32 | 18 | Vancomycin: 1 |
| E. faecalis ATCC 29212 | Positive | 32 | >64 | 12 | Vancomycin: 2 |
| E. coli ATCC 25922 | Negative | 64 | >64 | 10 | Ciprofloxacin: 0.015 |
| P. aeruginosa ATCC 27853 | Negative | >64 | >64 | 0 | Ciprofloxacin: 0.5 |
| C. albicans ATCC 90028 | N/A | 32 | 64 | 15 | Amphotericin B: 0.5 |
Interpretation:
-
MIC: A lower MIC value indicates greater potency.
-
MBC/MIC Ratio: An MBC/MIC ratio of ≤4 suggests bactericidal activity, while a ratio of >4 indicates bacteriostatic activity. [15]* Zone of Inhibition: A larger diameter indicates greater susceptibility of the microorganism to the compound. The absence of a zone suggests resistance.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro antimicrobial evaluation of this compound. Based on the hypothetical data, the compound exhibits moderate activity against Gram-positive bacteria and Candida albicans, with potentially bactericidal effects. Further investigations should include:
-
Screening against a broader panel of clinical isolates, including multidrug-resistant strains.
-
Time-kill kinetic studies to further elucidate the cidal or static nature of the compound.
-
Mechanism of action studies to identify the cellular target.
-
In vitro cytotoxicity assays to assess the compound's selectivity for microbial cells over mammalian cells.
By following these standardized and well-validated protocols, researchers can generate high-quality data to guide the future development of this compound as a potential novel antimicrobial agent.
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Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). International Journal of Research in Pharmaceutical Sciences. [Link]
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SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. (2024). International Journal of Pharmaceutical Sciences and Medicine. [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2022). Molecules. [Link]
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Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Scientific Reports. [Link]
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Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). International Journal of Research in Pharmaceutical Sciences. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). Molecules. [Link]
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Antimicrobial Susceptibility Testing. (2023). StatPearls. [Link]
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Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). Applied Sciences. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (2026). Clinical and Laboratory Standards Institute. [Link]
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Clinical Breakpoint Tables. (2026). European Committee on Antimicrobial Susceptibility Testing. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Saudi Journal of Biological Sciences. [Link]
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Determination of antimicrobial resistance by disk diffusion. (2022). Technical University of Denmark. [Link]
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EUCAST Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
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The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. [Link]
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A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. (2010). Bulletin of the Korean Chemical Society. [Link]
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Determination of MIC by Broth Dilution Method. (2017). YouTube. [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. [Link]
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Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018). ResearchGate. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
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Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2024). European Committee on Antimicrobial Susceptibility Testing. [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
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Disk diffusion method. (2004). Southeast Asian Fisheries Development Center. [Link]
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In vitro testing of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol on cancer cell lines
An Application Guide for the In Vitro Evaluation of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol on Cancer Cell Lines
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1] Compounds incorporating this structure have been investigated for a wide range of biological activities, including anticancer properties.[1][2] The anticancer effects of quinoline derivatives are often attributed to diverse mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[2][3]
This document serves as a detailed application and protocol guide for the comprehensive in vitro evaluation of a novel quinoline derivative, this compound. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, multi-phase investigative workflow. It begins with foundational cytotoxicity screening and progresses to more complex mechanistic studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible data generation for researchers in oncology and drug development.
Phase 1: Foundational Analysis - Cytotoxicity and IC₅₀ Determination
The initial and most critical step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cancer cell viability. This establishes the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The MTT assay is a widely adopted, reliable, and quantitative colorimetric method for this purpose.[4]
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[5] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of the yellow MTT reagent, converting it into a dark purple, insoluble formazan product.[4] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6] By measuring the absorbance of the solubilized formazan, we can quantify the reduction in cell viability following treatment with the test compound.
Protocol 1: MTT Cell Viability Assay
This protocol is optimized for assessing the cytotoxicity of this compound in a 96-well plate format.
Materials:
-
Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (MQE)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 100 mM stock solution of MQE in DMSO. From this stock, create a series of serial dilutions in complete growth medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including controls, is less than 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared MQE dilutions. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only, for background absorbance).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the vehicle control wells.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well. Pipette up and down gently to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Data Presentation: Example Cytotoxicity Data
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| Vehicle (0) | 1.250 | 100.0 |
| 1 | 1.125 | 90.0 |
| 5 | 0.950 | 76.0 |
| 10 | 0.630 | 50.4 |
| 25 | 0.288 | 23.0 |
| 50 | 0.100 | 8.0 |
| 100 | 0.050 | 4.0 |
Workflow Visualization: MTT Assay```dot
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Phase 3: Mechanistic Elucidation - Cell Cycle Perturbation
In addition to inducing cell death, many anticancer agents function by inhibiting cell proliferation through cell cycle arrest. Flow cytometry can also be used to determine if MQE alters the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M). [7] Scientific Rationale: Propidium Iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. [8]Cells in the G0/G1 phase have a normal (2N) DNA content. As cells progress through the S phase, they synthesize DNA, resulting in an intermediate amount of DNA. Cells in the G2 or M phase have double the DNA content (4N). By fixing cells, treating them with RNase to prevent PI from binding to double-stranded RNA, and staining with PI, we can generate a DNA content histogram to quantify the percentage of cells in each phase. [8][9]
Protocol 3: Cell Cycle Analysis
Materials:
-
Cells treated with MQE (at IC₅₀ concentration) and a vehicle control.
-
Cold 70% Ethanol.
-
Cold PBS.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with vehicle or MQE (IC₅₀) for a specified time (e.g., 24 hours).
-
Harvesting: Harvest cells as described in the apoptosis protocol (Protocol 2, Step 2).
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Fixation is crucial for permeabilizing the membrane to allow dye entry. [9]Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use software with a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the DNA histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases. [10]
Data Presentation: Example Cell Cycle Data
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 65.4 | 20.1 | 14.5 |
| MQE (IC₅₀) | 25.3 | 15.2 | 59.5 |
(This hypothetical result would suggest a G2/M phase arrest)
Workflow Visualization: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Phase 4: Molecular Target Investigation
The data from the previous phases provide a phenotypic profile of the compound's activity. To delve deeper into the molecular mechanism, Western blotting can be employed to investigate changes in the expression or activation state of key proteins involved in the observed phenotype (e.g., apoptosis or cell cycle arrest). [11][12] Scientific Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture like a cell lysate. [13]By separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies, we can determine if MQE treatment alters the levels of critical regulatory proteins. [11]For example, if apoptosis is observed, we can probe for the cleavage of Caspase-3 or PARP, which are hallmark indicators of apoptotic execution. If G2/M arrest is observed, we can examine the levels of Cyclin B1 and CDK1.
Protocol 4: Western Blot Analysis (Abbreviated)
-
Protein Extraction: Treat cells with MQE, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. [14]2. Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody against the target protein overnight at 4°C. [15]6. Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. [15]7. Analysis: Image the blot and perform densitometry analysis, normalizing the target protein signal to a loading control (e.g., β-actin or GAPDH).
Hypothetical Signaling Pathway Affected by MQE
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. medium.com [medium.com]
- 12. blog.championsoncology.com [blog.championsoncology.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Systematic Approach to Formulating Novel, Poorly Soluble Small Molecules for In Vivo Studies, Exemplified by 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
An Application Note for Drug Development Professionals
Abstract
The transition of a novel chemical entity (NCE) from discovery to in vivo testing is a critical juncture in drug development. A significant hurdle for many promising small molecules, such as the hypothetical compound 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol, is poor aqueous solubility. This characteristic can severely limit bioavailability and lead to inaccurate or misleading results in preclinical pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1][2] This document provides a comprehensive framework for systematically characterizing and formulating such challenging compounds. We will detail the essential physicochemical characterization, outline a logic-driven formulation selection strategy, provide detailed protocols for common preclinical vehicles, and describe the analytical validation required to ensure formulation integrity. The objective is to equip researchers with the expertise to develop robust, reproducible, and appropriate formulations that enable reliable in vivo evaluation of NCEs.
Introduction: The Criticality of Preclinical Formulation
The primary goal of a preclinical formulation is to deliver a well-characterized and stable concentration of the active pharmaceutical ingredient (API) to the test species in a manner that allows for the clear interpretation of experimental outcomes.[3][4] An inadequate formulation can become the rate-limiting step for absorption, masking the true pharmacokinetic profile of the compound and potentially leading to the premature termination of a promising drug candidate.[5]
The development process for any NCE, including our exemplar this compound, must therefore begin not with a guess, but with a rigorous scientific investigation of its fundamental properties. This data-driven approach is the cornerstone of building a self-validating and reliable experimental system.
Phase 1: Foundational Physicochemical Characterization
Before any formulation can be designed, the intrinsic properties of the API must be understood. While no public data exists for the specific molecule this compound, we can infer a high probability of poor aqueous solubility based on its structural components: two aromatic ring systems (a methoxyphenyl group and a quinoline group). The quinoline moiety, a nitrogen-containing heterocycle, will impart a basic character, suggesting pH-dependent solubility.
A typical characterization workflow should aim to define the parameters listed in Table 1.
Table 1: Essential Physicochemical Properties for Formulation Development
| Property | Significance for Formulation | Typical Methods |
| Aqueous Solubility | Determines the feasibility of simple aqueous solutions. Measured at various pH points (e.g., 2.0, 4.5, 6.8, 7.4) to mimic physiological conditions. | Shake-flask method with HPLC or UV-Vis quantification; Potentiometric titration. |
| pKa | Predicts the ionization state of the molecule at different pH values, which directly impacts solubility and permeability. | UV-Vis or potentiometric titration; Computational prediction (e.g., ACD/Labs). |
| LogP / LogD | Measures lipophilicity. High LogP often correlates with poor aqueous solubility. LogD is the pH-dependent version for ionizable compounds. | Shake-flask (octanol/water); HPLC-based methods; Computational prediction. |
| Melting Point & Form | Indicates the physical stability of the solid state. The presence of polymorphs or amorphous content can affect dissolution rates. | Differential Scanning Calorimetry (DSC); X-Ray Powder Diffraction (XRPD). |
| Chemical Stability | Assesses degradation in relevant conditions (e.g., solution at different pH values, light exposure, temperature) to establish handling and storage protocols. | Stability-indicating HPLC/LC-MS method to track parent compound and degradants. |
Phase 2: A Logic-Driven Formulation Selection Strategy
The data gathered in Phase 1 directly informs the selection of a suitable formulation strategy. The goal is to match the API's properties with the requirements of the in vivo study (e.g., route of administration, required dose, study duration). The workflow below illustrates a typical decision-making process.
Caption: Formulation Selection Workflow.
Phase 3: Standardized Protocols for Preclinical Formulations
The following protocols are designed for a hypothetical target concentration of 10 mg/mL. Crucially, the suitability of each excipient must be confirmed for the specific animal model and route of administration, as toxicity profiles can vary. [6][7] A vehicle-only control group is mandatory in all in vivo studies to isolate the effects of the API from those of the formulation vehicle.[8]
Protocol 1: Aqueous Suspension for Oral Gavage
Rationale: This is often the preferred starting point for oral administration of poorly soluble, neutral compounds. It avoids harsh organic solvents that could alter gut physiology or cause local irritation. Methylcellulose provides viscosity to prevent rapid settling, while a surfactant like Tween 80 aids in wetting the drug particles.[3][9]
Materials:
-
This compound (API)
-
Methylcellulose (MC), 0.5% w/v in Purified Water
-
Polysorbate 80 (Tween 80)
-
Purified Water
-
Mortar and Pestle
-
Glass beaker and magnetic stirrer
Procedure (for a 10 mL batch at 10 mg/mL):
-
Weigh API: Accurately weigh 100 mg of the API.
-
Prepare Wetting Agent: In a clean mortar, add 1-2 drops of Tween 80.
-
Form Paste: Transfer the 100 mg of API to the mortar. Gently triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are coated with the surfactant, preventing aggregation.
-
Initial Suspension: Slowly add approximately 2 mL of the 0.5% methylcellulose solution to the paste while continuously triturating to create a homogenous slurry.
-
Transfer and Dilute: Quantitatively transfer the slurry to a 10 mL beaker containing a magnetic stir bar. Use several small rinses of the 0.5% methylcellulose solution to ensure all material is transferred from the mortar.
-
Final Volume: Add 0.5% methylcellulose solution to reach the final volume of 10 mL.
-
Homogenize: Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing. The formulation should be stirred continuously during the dosing procedure to ensure dose uniformity.
Protocol 2: Co-Solvent System for Parenteral Administration (IV, IP, SC)
Rationale: When intravenous administration is required, a true solution is necessary. Co-solvent systems are used to dissolve highly lipophilic compounds for systemic delivery. The selection of solvents is critical; they must be non-toxic at the administered volume.[6] A common combination is DMSO/PEG400/Saline. The DMSO provides high solubilizing power, while PEG400 helps to mitigate precipitation upon injection into the aqueous environment of the bloodstream.
Materials:
-
This compound (API)
-
Dimethyl sulfoxide (DMSO), injectable grade
-
Polyethylene glycol 400 (PEG400), injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile glass vial and magnetic stirrer
Procedure (for a 5 mL batch at 10 mg/mL):
-
Weigh API: Accurately weigh 50 mg of the API and place it into a sterile glass vial.
-
Solubilize in DMSO: Add 0.5 mL (10% of final volume) of DMSO to the vial. Mix gently (vortex or stir) until the API is fully dissolved. Visually inspect for any remaining particulates.
-
Add Co-solvent: Add 1.5 mL (30% of final volume) of PEG400. Mix thoroughly. The solution should remain clear.
-
Dilute with Saline: Slowly add 3.0 mL (60% of final volume) of sterile saline, drop by drop, while continuously stirring. This is a critical step. Rapid addition can cause the API to precipitate. Monitor the solution for any signs of cloudiness or precipitation.
-
Final Formulation: The final vehicle composition is 10% DMSO, 30% PEG400, and 60% Saline (v/v/v). This formulation should be prepared fresh daily and used promptly, as its long-term stability may be limited.
Causality Note: The ratio of solvents is empirically determined. If precipitation occurs, the ratio may need to be adjusted (e.g., to 10:40:50 DMSO:PEG400:Saline) or a different solubilizer may be required. This highlights the iterative nature of formulation development.
Phase 4: Analytical Validation - The Self-Validating System
A protocol is only trustworthy if its output can be verified. After preparation, the formulation must be analyzed to confirm the API concentration and its stability over the intended use period. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for this analysis.[10][11]
Caption: Analytical Validation Workflow.
Protocol 3: HPLC Method for Formulation Analysis
Rationale: This protocol ensures that the prepared formulation contains the correct amount of API and that the API does not degrade in the vehicle during the experiment.
Instrumentation & Columns:
-
HPLC system with UV-Vis detector (e.g., Agilent 1260, Waters Alliance)
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, 0.1% in Water (Mobile Phase A)
-
Formic Acid, 0.1% in ACN (Mobile Phase B)
-
API reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the API reference standard in a suitable solvent (e.g., DMSO or ACN) at 1 mg/mL. Create a calibration curve by serial dilution to concentrations spanning the expected sample concentration (e.g., 1-100 µg/mL).
-
Sample Preparation: Take a 100 µL aliquot of the freshly prepared formulation (10 mg/mL). Dilute it 1:100 with mobile phase (e.g., 100 µL into 9.9 mL of 50:50 ACN:Water) to a theoretical concentration of 100 µg/mL.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for optimal absorbance (e.g., 254 nm or 280 nm based on API UV spectrum).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
-
Analysis & Acceptance Criteria:
-
Analyze the standards to establish the calibration curve (R² > 0.995).
-
Analyze the prepared formulation sample in triplicate.
-
Concentration: The mean calculated concentration must be within 90-110% of the target (10 mg/mL).
-
Stability: Store the bulk formulation under intended use conditions (e.g., room temperature on a stir plate) and re-analyze at relevant time points (e.g., 4 hours, 24 hours). The concentration should remain within 90-110% of the initial (T=0) value.
-
Conclusion
The successful in vivo evaluation of a novel, poorly soluble compound like this compound is not a matter of chance, but a result of a deliberate and systematic formulation development process. By prioritizing thorough physicochemical characterization, employing a logical, data-driven selection strategy, and implementing rigorous analytical validation, researchers can create formulations that are fit-for-purpose. This approach ensures that the in vivo data reflects the intrinsic properties of the new chemical entity, thereby providing a solid foundation for critical decision-making in the drug development pipeline.
References
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. Retrieved January 24, 2026, from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved January 24, 2026, from [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Frontiers in Drug Discovery. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. Available at: [Link]
-
LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]
-
MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available at: [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved January 24, 2026, from [Link]
-
Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing. Laboratory animals, 52(2), 135-141. Available at: [Link]
-
Colorcon. (2025). What Are Excipients? 9 Common Examples. Available at: [Link]
-
ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available at: [Link]
-
Kotte, S. C. B., et al. (2012). Core components of analytical method validation for small molecules-an overview. International Research Journal of Pharmacy, 3(5), 1-6. Available at: [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). PREPARE: guidelines for planning animal research and testing. Retrieved January 24, 2026, from [Link]
-
PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved January 24, 2026, from [Link]
-
FDA. (2009). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at: [Link]
-
UCL Therapeutic Innovation Networks. (n.d.). Preclinical Development (Small Molecules). Retrieved January 24, 2026, from [Link]
-
Philosophical Transactions of the Royal Society A. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Retrieved January 24, 2026, from [Link]
-
Ashland. (n.d.). Parenteral excipients. Retrieved January 24, 2026, from [Link]
-
PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved January 24, 2026, from [Link]
-
Outsourced Pharma. (2025). New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. Available at: [Link]
-
PubMed Central. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Available at: [Link]
-
PubMed. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Available at: [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]
-
Altasciences. (n.d.). Planning Your Preclinical Assessment. Retrieved January 24, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Retrieved January 24, 2026, from [Link]
-
CordenPharma. (2024). FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development. Available at: [Link]
-
ResearchGate. (2025). Vehicle selection for nonclinical oral safety studies. Available at: [Link]
-
ICH. (n.d.). Multidisciplinary Guidelines. Retrieved January 24, 2026, from [Link]
-
FooDB. (2010). Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695). Retrieved January 24, 2026, from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 24, 2026, from [Link]
-
Regulations.gov. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved January 24, 2026, from [Link]
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- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Overview of the Synthesis
The synthesis of this compound is most effectively achieved through a Grignard reaction. This involves the nucleophilic addition of a Grignard reagent, specifically 4-methoxyphenylmagnesium bromide, to the electrophilic carbonyl carbon of 2-quinolinecarboxaldehyde. The reaction is typically performed in an anhydrous ether solvent under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.
Proposed Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials:
-
2-quinolinecarboxaldehyde
-
4-bromoanisole
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous iodine (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Grignard Reagent (4-methoxyphenylmagnesium bromide):
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
In the dropping funnel, prepare a solution of 4-bromoanisole in anhydrous diethyl ether or THF.
-
Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Quinolinecarboxaldehyde:
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 2-quinolinecarboxaldehyde in anhydrous diethyl ether or THF.
-
Cool the solution of 2-quinolinecarboxaldehyde to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled aldehyde solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.[1]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My Grignard reaction is not initiating. What should I do?
A1: Failure of a Grignard reaction to initiate is a common issue, typically due to the presence of moisture or a passivated magnesium surface.
-
Causality: Grignard reagents are highly sensitive to protic solvents like water, which will quench the reaction.[2] The surface of the magnesium turnings can also have a layer of magnesium oxide that prevents the reaction from starting.
-
Solutions:
-
Ensure Anhydrous Conditions: Meticulously flame-dry all glassware and use anhydrous solvents. Ensure your starting materials are also dry.
-
Activation of Magnesium:
-
Add a small crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal.
-
Add a few drops of 1,2-dibromoethane. This reacts with the magnesium to form magnesium bromide and ethene, activating the surface.
-
Gently warm the flask. A small amount of heat can often provide the activation energy needed to start the reaction.
-
Crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.
-
-
Q2: The yield of my desired product is low, and I have a significant amount of unreacted 2-quinolinecarboxaldehyde.
A2: Low conversion of the starting aldehyde suggests an issue with the Grignard reagent or the reaction conditions.
-
Causality: The Grignard reagent may have been partially or fully quenched before or during the reaction. Alternatively, the stoichiometry may be incorrect, or the reaction time may be insufficient.
-
Solutions:
-
Verify Grignard Reagent Concentration: Before adding to the aldehyde, you can titrate a small aliquot of your Grignard reagent to determine its exact concentration. A common method is titration against a known amount of iodine or a standard solution of a secondary alcohol in the presence of a colorimetric indicator like 1,10-phenanthroline.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the aldehyde.
-
Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. While the initial addition is done at 0 °C to control the exothermic reaction, allowing the reaction to proceed at room temperature for a longer period can drive it to completion.
-
Q3: I am observing the formation of a significant side product, 4,4'-dimethoxybiphenyl. What is causing this?
A3: The formation of 4,4'-dimethoxybiphenyl is a result of a Wurtz-type coupling reaction.
-
Causality: This side product arises from the reaction of the Grignard reagent (4-methoxyphenylmagnesium bromide) with the unreacted starting material (4-bromoanisole). This is more likely to occur if the concentration of the Grignard reagent is high and the reaction temperature is elevated.
-
Solutions:
-
Slow Addition: Ensure the slow, dropwise addition of the 4-bromoanisole to the magnesium turnings during the preparation of the Grignard reagent. This keeps the concentration of the alkyl halide low at any given time.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation and avoid excessive heating.
-
Purification: This non-polar biphenyl byproduct can usually be separated from the more polar alcohol product by silica gel column chromatography.
-
Q4: My purified product appears to be a mixture of diastereomers. How can I separate them?
A4: The synthesis of this compound creates a new chiral center, and if your starting materials or reagents are not enantiomerically pure, you will obtain a racemic mixture of enantiomers. If there is another chiral center present, you would get diastereomers. Assuming there isn't another chiral center, you are likely seeing a racemic mixture.
-
Causality: The nucleophilic attack of the Grignard reagent on the planar carbonyl group of the aldehyde can occur from either face with equal probability, leading to a racemic mixture of the alcohol.
-
Solutions:
-
Chiral Resolution: If enantiomerically pure product is required, you will need to perform a chiral resolution. This can be achieved by:
-
Classical Resolution: Reacting the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomeric esters, which can then be separated by crystallization or chromatography. The separated diastereomers are then hydrolyzed to give the pure enantiomers.
-
Chiral Chromatography: Using a chiral stationary phase in HPLC or SFC can directly separate the enantiomers.
-
-
Frequently Asked Questions (FAQs)
Q: What is the role of the ether solvent in the Grignard reaction?
A: The ether solvent (diethyl ether or THF) is crucial for several reasons. It is aprotic, so it does not react with the Grignard reagent. The lone pairs of electrons on the oxygen atoms of the ether molecules solvate and stabilize the magnesium atom of the Grignard reagent, which is essential for its formation and reactivity.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.[1] You can spot the reaction mixture alongside the starting materials (2-quinolinecarboxaldehyde and 4-bromoanisole) on a silica gel plate and elute with a suitable solvent system (e.g., 3:1 hexane:ethyl acetate). The disappearance of the aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol product indicates the reaction is progressing.
Q: What are the main safety precautions to consider when working with Grignard reagents?
A: Grignard reagents are highly reactive and require careful handling.
-
They are extremely sensitive to water and can react violently. Ensure all glassware is dry and the reaction is protected from atmospheric moisture.
-
They are strong bases and can cause chemical burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The ether solvents used are highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
Q: Can I use other organometallic reagents for this synthesis?
A: Yes, other organometallic reagents like organolithium compounds (e.g., 4-methoxyphenyllithium) could potentially be used. However, Grignard reagents are generally preferred for this type of reaction as they are less basic and often provide better yields with fewer side reactions when reacting with aldehydes.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic, stabilizes the Grignard reagent. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen. |
| Grignard Reagent Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete consumption of the limiting aldehyde. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the addition, followed by warming to ensure reaction completion. |
| Workup | Saturated aq. NH₄Cl | A mild acidic quench to protonate the alkoxide without causing side reactions. |
| Purification Method | Silica Gel Column Chromatography | Effective for separating the polar alcohol product from non-polar byproducts and unreacted starting materials. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
-
Reactions between Grignard reagents and Quinoline N‐oxides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Li, Y., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5899. [Link]
- Ethyl alcohol purification method. (n.d.). Google Patents.
- Process for the preparation of 4-hydroxy quinolines. (n.d.). Google Patents.
-
Atroposelective Synthesis of 2‐(Quinolin‐8‐yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions. (2024). Advanced Synthesis & Catalysis. [Link]
-
Meyers, A. I., et al. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). Organic & Biomolecular Chemistry. [Link]
-
The Grignard Reaction. (n.d.). Winthrop University. Retrieved January 23, 2026, from [Link]
-
Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. (2022). Bentham Science. [Link]
Sources
Navigating the Stability of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol in Solution: A Technical Support Guide
Welcome to the technical support center for 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing the stability of this compound in solution. As a molecule with a unique combination of a quinoline heterocycle, a methoxy-activated phenyl ring, and a secondary benzylic alcohol, its stability can be influenced by a variety of factors. This document will equip you with the knowledge to anticipate and address these challenges in your experimental workflows.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary functional groups in this compound that might contribute to its instability?
A1: The key structural features to consider are:
-
Quinoline Ring: This nitrogen-containing aromatic heterocycle can be susceptible to oxidation and pH-dependent protonation, which can influence its solubility and reactivity.[1][2]
-
Secondary Benzylic Alcohol: The hydroxyl group attached to a carbon adjacent to both the quinoline and methoxyphenyl rings is a potential site for oxidation to a ketone.[3][4]
-
Methoxyphenyl Group: The electron-donating methoxy group can activate the phenyl ring, potentially influencing its susceptibility to oxidative degradation.
Q2: What are the most critical environmental factors to control when working with this compound in solution?
A2: Based on the chemistry of its constituent parts, the most critical factors are:
-
pH: The solubility and stability of quinoline and its derivatives are highly dependent on pH.[2][5][6] Extreme pH values, both acidic and basic, can catalyze degradation reactions like hydrolysis.[6]
-
Light: Quinoline-based compounds can be photosensitive.[7] Exposure to UV or even ambient light can lead to photodegradation.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[5][8]
-
Oxygen: The presence of atmospheric oxygen can promote oxidative degradation, particularly of the benzylic alcohol.[8][9]
Q3: What are the initial signs of degradation I should look for in my solution?
A3: Visual inspection and analytical monitoring are key. Look for:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.
-
Precipitation: Changes in solubility due to the formation of less soluble degradation products or pH shifts can lead to the formation of a precipitate.
-
Changes in Analytical Profile: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[10][11]
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a structured approach to diagnosing and solving stability problems you may encounter during your experiments.
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
A significant decrease in the concentration of this compound over a short period, as confirmed by HPLC analysis.
-
The appearance of one or more new peaks in the chromatogram.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidation | The secondary benzylic alcohol is susceptible to oxidation to the corresponding ketone, especially in the presence of oxygen, metal ions, or light.[3][4][9] | 1. De-gas Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing the solution. 2. Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solution. 3. Work in an Inert Atmosphere: If possible, prepare and handle solutions in a glovebox or under a blanket of inert gas. |
| Inappropriate pH | The quinoline moiety and the benzylic alcohol can be sensitive to pH. Extreme pH conditions can catalyze hydrolysis or other degradation pathways.[6][12] | 1. Measure and Adjust pH: Determine the pH of your solution and adjust it to a neutral or slightly acidic range (pH 5-7) using appropriate buffers (e.g., phosphate or citrate buffers).[8] 2. Perform a pH Stability Study: If the compound is critical to your workflow, conduct a preliminary study to assess its stability across a range of pH values. |
| Photodegradation | Exposure to light, particularly UV light, can induce photochemical reactions in the quinoline ring system.[7][13] | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Minimize Light Exposure During Experiments: Conduct experimental manipulations under low-light conditions whenever possible. |
| Solvent Reactivity | While common laboratory solvents are generally inert, some may contain impurities (e.g., peroxides in aged ethers) that can initiate degradation. | 1. Use High-Purity Solvents: Always use freshly opened, high-purity (e.g., HPLC-grade) solvents.[14] 2. Avoid Peroxide-Forming Solvents: If using solvents like THF or diethyl ether, ensure they are fresh and tested for the presence of peroxides. |
Experimental Protocols
To assist you in proactively managing the stability of your compound, we provide the following detailed experimental protocols.
Protocol 1: General Procedure for Preparing a Stable Stock Solution
Objective: To prepare a stock solution of this compound with minimized risk of initial degradation.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, Ethanol, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
-
Sonicator
Procedure:
-
Solvent Preparation: Place your chosen solvent in a suitable container and bubble inert gas through it for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of this compound in an amber glass vial.
-
Dissolution: Add the de-gassed solvent to the vial to achieve the desired concentration.
-
Sonication (if necessary): If the compound does not dissolve readily, sonicate the vial in a water bath for a few minutes. Avoid excessive heating.
-
Inert Gas Blanket: Before sealing the vial, gently flush the headspace with inert gas.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage) and protected from light.
Protocol 2: Forced Degradation Study to Identify Potential Liabilities
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways and develop appropriate stability-indicating analytical methods. This approach is a standard practice in pharmaceutical stability testing.[15]
Stress Conditions:
-
Acidic Hydrolysis: Incubate the compound in a solution of 0.1 M HCl.
-
Basic Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH.
-
Oxidative Degradation: Incubate the compound in a solution of 3% hydrogen peroxide.
-
Thermal Degradation: Expose a solid sample and a solution to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose a solution to a light source with a controlled output, such as a photostability chamber, following ICH Q1B guidelines.[15]
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) under each of the stress conditions listed above. Include a control sample stored under normal conditions.
-
Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot of each sample, neutralize it if necessary, and analyze it by a suitable analytical method, such as HPLC-UV or LC-MS.[10]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. If using LC-MS, attempt to identify the mass of the degradation products to propose degradation pathways.
Visualizing Potential Degradation Pathways
To better understand the potential chemical transformations that this compound may undergo, the following diagrams illustrate the most likely degradation pathways.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022-06-20). Available from: [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. (2021-12-01). Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019-02-25). Available from: [Link]
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. (2023-05-16). Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (n.d.). Available from: [Link]
-
1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol - PubChem. (n.d.). Available from: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. (2025-03-24). Available from: [Link]
-
Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts - MDPI. (n.d.). Available from: [Link]
-
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors | The Journal of Organic Chemistry - ACS Publications. (2019-05-16). Available from: [Link]
-
Quinoline Derivatives in Discovery and Development of Pesticides - PubMed. (2024-06-05). Available from: [Link]
-
Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]
-
Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution - PMC - NIH. (n.d.). Available from: [Link]
-
Effect of pH on the stability of methacholine chloride in solution - PubMed. (n.d.). Available from: [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024-12-22). Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). Available from: [Link]
-
(PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent - ResearchGate. (2024-08-07). Available from: [Link]
-
Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations - BioProcess International. (2016-02-04). Available from: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025-08-08). Available from: [Link]
-
Trial to synthesize quinolone using benzyl alcohol. Reaction conditions - ResearchGate. (n.d.). Available from: [Link]
-
Quinoline | AFIRM Group. (n.d.). Available from: [Link]
-
Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines - PMC - NIH. (n.d.). Available from: [Link]
-
Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing). (n.d.). Available from: [Link]
-
Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PubMed Central. (n.d.). Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Available from: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025-04-09). Available from: [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2025-08-06). Available from: [Link]
-
Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal. (n.d.). Available from: [Link]
-
1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem. (n.d.). Available from: [Link]
-
1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145 - PubChem. (n.d.). Available from: [Link]
-
ethanol degradation II - Pathway Commons. (n.d.). Available from: [Link]
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts [mdpi.com]
- 4. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: Production of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
Welcome to the technical support center for the synthesis and purification of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows, ensuring the highest possible purity of the final compound. Our approach is rooted in explaining the "why" behind each step, empowering you to make informed decisions in your research.
I. Foundational Synthesis Pathway & Potential Impurities
A common and efficient method for synthesizing this compound involves the condensation of 2-methylquinoline with 4-methoxybenzaldehyde. This reaction is typically base-catalyzed, proceeding through an aldol-type condensation mechanism.
Q1: What is the most probable synthetic route for this compound and what are the key reaction steps?
A1: The most likely synthetic route is a base-catalyzed aldol condensation. Here's a breakdown of the mechanism:
-
Deprotonation: A strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, is used to deprotonate the methyl group of 2-methylquinoline, forming a nucleophilic carbanion.
-
Nucleophilic Attack: This carbanion then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.
-
Protonation: An aqueous workup protonates the resulting alkoxide to yield the desired product, this compound.
Q2: What are the most common impurities I should expect from this synthesis?
A2: Impurities can arise from several sources, including unreacted starting materials, side reactions, and degradation of the product. The most common impurities are:
-
Unreacted Starting Materials: 2-methylquinoline and 4-methoxybenzaldehyde.
-
Over-oxidation Product: 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanone. This can occur if the reaction is exposed to air for extended periods or if certain oxidizing agents are present.
-
Dehydration Product: 2-(4-methoxystyryl)quinoline. This can form if the reaction is heated for too long or under acidic conditions, leading to the elimination of water.
-
Self-Condensation of Aldehyde: Products from the self-condensation of 4-methoxybenzaldehyde, particularly under basic conditions.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation: The deprotonation of 2-methylquinoline is a critical step. Ensure your base is fresh and of high purity. The reaction should be conducted under strictly anhydrous conditions, as any moisture will quench the strong base.
-
Incorrect Stoichiometry: Use a slight excess of the deprotonating agent (e.g., 1.1 equivalents) to ensure complete conversion of 2-methylquinoline to its carbanion.
-
Reaction Temperature: The initial deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. After the addition of 4-methoxybenzaldehyde, the reaction may need to be slowly warmed to room temperature to ensure completion.
-
Purity of Starting Materials: Impurities in 2-methylquinoline or 4-methoxybenzaldehyde can interfere with the reaction.[1] Consider purifying your starting materials before use.
Issue 2: Presence of Significant Impurities in the Crude Product
Q4: My crude product shows multiple spots on TLC analysis. How can I minimize the formation of byproducts?
A4: The presence of multiple impurities suggests that side reactions are occurring. Here's how to address this:
-
Control of Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the dehydration product, 2-(4-methoxystyryl)quinoline. Monitor the reaction progress by TLC and quench it once the starting materials are consumed.
-
Inert Atmosphere: The reaction is sensitive to atmospheric oxygen, which can lead to the formation of the over-oxidation product.[2] Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: Add the 4-methoxybenzaldehyde solution slowly to the deprotonated 2-methylquinoline at low temperature. This minimizes the chance of self-condensation of the aldehyde.
III. Purification Protocols
A. Crystallization
Crystallization is an effective method for purifying solid compounds.[3] The choice of solvent is crucial for successful crystallization.
Q5: What is a good solvent system for the crystallization of this compound?
A5: Ethanol is an excellent choice for the crystallization of this compound.[3] The product is sparingly soluble in cold ethanol but dissolves readily in hot ethanol. This differential solubility allows for the separation of the desired product from more soluble impurities.
Detailed Crystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to decolorize it.
-
Hot-filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath for 30 minutes to an hour.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
B. Column Chromatography
For impurities that have similar solubility profiles to the desired product, column chromatography is a more effective purification method.[4]
Q6: What are the recommended conditions for column chromatography of this compound?
A6: A silica gel stationary phase is suitable for this compound. The mobile phase should be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Detailed Column Chromatography Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The exact gradient will depend on the specific impurities present.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Crystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Best for | Removing highly soluble or insoluble impurities | Separating compounds with similar polarities |
| Solvent Consumption | Lower | Higher |
| Time | Faster | Slower |
IV. Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[5][6]
Q7: How can I set up an HPLC method to check the purity of my final product?
A7: A reverse-phase HPLC method is generally suitable for this type of compound.
Recommended HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at a wavelength where the quinoline and methoxyphenyl chromophores absorb strongly (e.g., 254 nm and 280 nm).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
This method should allow for the separation of the desired product from unreacted starting materials and common byproducts.
V. Frequently Asked Questions (FAQs)
Q8: Can I use a Grignard reagent to synthesize this compound?
A8: While a Grignard reaction between a quinoline-based Grignard reagent and 4-methoxybenzaldehyde is theoretically possible, it is often more challenging. Grignard reagents are highly basic and can participate in side reactions.[7][8][9] The base-catalyzed condensation of 2-methylquinoline is generally a more reliable method.
Q9: My final product is a yellow oil instead of a white solid. What could be the reason?
A9: A yellow oil suggests the presence of impurities, possibly the dehydration product which can be colored, or residual starting materials. It could also indicate that the product has not yet crystallized. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available. If it remains an oil, purification by column chromatography is recommended.
Q10: How can I confirm the structure of my final product?
A10: The structure should be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will provide detailed information about the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the hydroxyl (-OH) group.
VI. Visualizing the Workflow
Synthetic Pathway and Potential Impurities
Caption: Synthetic route and common impurities.
Purification Workflow
Caption: General purification and analysis workflow.
VII. References
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Retrieved from
-
PubMed. (2012). Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer. Retrieved from [Link]
-
ResearchGate. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions between Grignard reagents and Quinoline N‐oxides. Retrieved from [Link]
-
Google Patents. (n.d.). CN103664892B - The crystallization of quinoline. Retrieved from
-
Google Patents. (n.d.). Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. Retrieved from
-
ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]
-
Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin. Retrieved from
-
Quora. (2021). How does Grignard reagent react with isoquinoline?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.4E: Quantitating Crystallization. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ResearchGate. (2024). methyl-1Hbenzo[d]imidazol-2- yl)quinoline. Retrieved from [Link]
-
PubMed. (2007). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
YouTube. (2013). How to Carry Out a Recrystallization. Retrieved from [Link]
-
PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Retrieved from [Link]
-
Reddit. (2022). Grignard side reactions. Retrieved from [Link]
-
ResearchGate. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). CN117417305B - Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl) -1,3, 5-triazine. Retrieved from
-
PubMed. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Stability and Storage of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol. Our goal is to equip you with the knowledge to prevent degradation, troubleshoot common issues, and ensure the integrity of your experimental results.
Overview: Understanding the Molecule's Vulnerabilities
This compound is a complex aryl amino alcohol derivative.[1][2][3][4] Its structure contains two key moieties that are susceptible to degradation under common laboratory conditions:
-
A Secondary Alcohol: The ethanol group is prone to oxidation, which would convert it into the corresponding ketone. This is the most anticipated degradation pathway.
-
A Quinoline Ring: This nitrogen-containing heteroaromatic system can be susceptible to oxidation, particularly at the nitrogen atom to form an N-oxide or through ring hydroxylation, which can lead to colored impurities.[5]
Understanding these vulnerabilities is the first step in designing effective storage and handling protocols.
Frequently Asked Questions (FAQs)
Q1: My solid sample of this compound has turned from white/off-white to a distinct yellow or brown color. What happened?
This color change is a strong indicator of oxidative degradation. The formation of extended conjugated systems or oxidized species involving the quinoline ring often results in colored byproducts.[5] You should immediately verify the purity of the material using an appropriate analytical method, such as HPLC-UV or LC-MS, before use.
Q2: I'm seeing a new, significant peak in my HPLC/LC-MS analysis of an older sample. What is the likely identity of this degradant?
The most probable degradation product is 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-one . This is formed via the oxidation of the secondary alcohol. In a mass spectrometer, you would expect to see a molecular ion with a mass that is 2 Da less than the parent compound, corresponding to the loss of two hydrogen atoms.
Q3: What are the absolute optimal storage conditions for this compound in its solid form?
To maximize shelf-life and prevent degradation, adhere strictly to the following conditions. The rationale for each parameter is explained to underscore its importance.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary driver of oxidative degradation. This is the most critical factor. |
| Light | Protect from Light (Amber Vial/Store in Dark) | UV and visible light can provide the energy to initiate and catalyze photo-oxidative degradation pathways. |
| Moisture | Tightly Sealed Container with Desiccant | Moisture can facilitate hydrolytic and certain oxidative processes.[6][7][8] |
| Container | Borosilicate Glass Vial with PTFE-lined Cap | Prevents leaching of contaminants from plastic and ensures an airtight seal. |
Q4: Can I prepare a stock solution and store it for future use?
Long-term storage in solution is strongly discouraged . Solvents, especially those that are not rigorously de-gassed or may contain peroxide impurities (e.g., THF, Dioxane), significantly accelerate degradation.[8]
If you must prepare a stock solution:
-
Use a high-purity, anhydrous, and aprotic solvent (e.g., DMSO, DMF).
-
Purge the solvent with an inert gas before use to remove dissolved oxygen.
-
Dispense into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C under an inert atmosphere.
-
Crucially, perform a stability test: Analyze a freshly prepared solution and compare it to an aliquot that has been stored for your desired time frame to confirm its integrity before use in a critical experiment.
Troubleshooting Guide: Diagnosing Degradation
| Observed Symptom | Potential Cause(s) | Recommended Diagnostic & Corrective Actions |
| Change in physical appearance (e.g., color change, clumping) | 1. Oxidative degradation. 2. Moisture absorption. | 1. Analyze: Confirm purity via HPLC, LC-MS, or NMR. 2. Review Storage: Check if the container was properly sealed and stored under inert gas and protected from light. 3. Action: If purity is compromised, repurification may be necessary. Discard if severely degraded. Implement stricter storage protocols immediately. |
| Appearance of new peaks in chromatographic analysis | 1. Oxidation of the alcohol to a ketone. 2. Formation of quinoline N-oxide or other ring-oxidized species. | 1. Identify: Use LC-MS to determine the mass of the new peak(s). A mass of [M-2H] strongly suggests ketone formation. 2. Isolate: If the impurity level is significant, consider preparative chromatography to isolate and fully characterize the degradant by NMR. 3. Prevent: Purge all solvents with inert gas. Store the solid compound under argon or nitrogen. |
| Inconsistent or poor results in biological/chemical assays | The active concentration of the compound is lower than expected due to degradation. | 1. Confirm Purity: Immediately re-analyze the purity of the solid material or the stock solution used for the experiment. 2. Prepare Fresh: Repeat the experiment using a freshly prepared solution from a verified, high-purity lot of the compound. 3. Root Cause Analysis: Investigate if degradation occurred in the solid state (improper storage) or in the solution/assay medium (instability in buffer, light exposure during the experiment). |
Key Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Storing Solid Compound
This protocol ensures minimal exposure to atmospheric oxygen and moisture.
-
Preparation: Move the primary container of this compound, several smaller amber glass vials, a spatula, and a balance into an inert atmosphere glovebox. If a glovebox is not available, use a "glove bag" purged with argon or nitrogen.
-
Equilibration: Allow the primary container to equilibrate to ambient temperature inside the inert atmosphere before opening to prevent moisture condensation.
-
Aliquoting: Quickly weigh the desired amounts of the solid into the smaller vials.
-
Inerting: Back-fill each vial with argon or nitrogen gas.
-
Sealing: Tightly seal each vial with a PTFE-lined cap.
-
Labeling: Clearly label each vial with the compound name, lot number, amount, and date.
-
Final Storage: Wrap the vials in paraffin film for an extra seal, and place them in a labeled, light-proof secondary container at -20°C or below.
Protocol 2: Forced Degradation Study for Stability Assessment
Forced degradation (or stress testing) is a powerful way to understand the degradation profile of your compound and to ensure your analytical method can detect any potential impurities.[9][10][11] The goal is to achieve 5-20% degradation of the parent compound.[11]
-
Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Add 0.1 M NaOH and hold at room temperature or heat gently.
-
Oxidation: Add 3% H₂O₂ and hold at room temperature.
-
Thermal: Heat the solution at 80°C.
-
Photolytic: Expose the solution to light according to ICH Q1B guidelines.
-
Control: Keep one solution at 4°C in the dark.
-
-
Monitor: Take time points (e.g., 2, 4, 8, 24 hours) and quench the reaction if necessary (e.g., neutralize acid/base).
-
Analyze: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method.
-
Evaluate: Compare the chromatograms to identify and quantify the degradation products formed under each condition. This confirms the primary degradation pathways.
Protocol 3: Generic HPLC Method for Purity Monitoring
This serves as a starting point; optimization for your specific instrumentation is recommended.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm and 275 nm (or Diode Array Detector scan from 200-400 nm)
-
Injection Volume: 5 µL
Visualizations
Primary Degradation Pathway
The most probable degradation pathway involves the oxidation of the secondary alcohol to a ketone.
Caption: Predicted degradation pathways of the target compound.
Recommended Laboratory Workflow
A workflow designed to minimize compound exposure and preserve integrity.
Caption: Recommended workflow for handling and storage.
References
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from ResearchGate. [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from Loba Chemie. [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from Techno PharmChem. [Link]
-
JuSER. (2018). Four Atom Efficient Enzyme Cascades for All 4-Methoxyphenyl-1,2-propanediol Isomers Including Product Crystall. Retrieved from JuSER. [Link]
-
National Center for Biotechnology Information. (2016). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. PubMed Central. [Link]
-
ResearchGate. (n.d.). Microbial degradation of quinoline and methylquinolines. Retrieved from ResearchGate. [Link]
-
Rasayan Journal of Chemistry. (2023). the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Retrieved from Rasayan Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PubMed Central. [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. Retrieved from PubChem. [Link]
-
ResearchGate. (2015). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. Retrieved from ResearchGate. [Link]
-
Semantic Scholar. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (2011). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. [Link]
-
ResearchGate. (2023). THE POTENTIAL ANTIMALARIAL DRUG OF ARYL AMINO ALCOHOL DERIVATIVES FROM EUGENOL: SYNTHESIS, in-vitro AND in-silico ANALYSIS OF BIOACTIVITY. Retrieved from ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kinetics. Retrieved from The Royal Society of Chemistry. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from Asian Journal of Research in Chemistry. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from Chemos GmbH & Co.KG. [Link]
-
Taylor & Francis. (n.d.). Aminoalcohol – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]
-
Globe Thesis. (2024). Isolation And Screening Of Quinoline And 2-hydroxyquinoline Degrading Bacteria And Their Interaction Relationship. Retrieved from Globe Thesis. [Link]
-
PubMed. (2012). Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer. Retrieved from PubMed. [Link]
-
MDPI. (n.d.). Alteration of Ethanol Reward by Prior Mephedrone Exposure: The Role of Age and Matrix Metalloproteinase-9 (MMP-9). Retrieved from MDPI. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]
-
ACS Publications. (2024). Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). Retrieved from ACS Publications. [Link]
-
Pharma Focus Asia. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from Pharma Focus Asia. [Link]
Sources
- 1. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. lobachemie.com [lobachemie.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the synthesis and scale-up of this valuable compound.
Introduction: A Strategic Two-Step Synthesis
The synthesis of this compound is most effectively approached via a two-step synthetic sequence. The first step involves a base-catalyzed aldol condensation (a Claisen-Schmidt condensation) between 2-methylquinoline (quinaldine) and 4-methoxybenzaldehyde (anisaldehyde) to form the intermediate, (E)-2-(4-methoxystyryl)quinoline. The second step is the selective reduction of the carbon-carbon double bond of this intermediate to yield the target ethanol. This guide will address both stages of the synthesis, with a focus on practical application, scalability, and problem-solving.
Visualizing the Synthetic Pathway
Caption: A two-step synthesis of this compound.
Part 1: Step-by-Step Experimental Protocols
Step 1: Synthesis of (E)-2-(4-Methoxystyryl)quinoline (Aldol Condensation)
This procedure outlines the base-catalyzed condensation of 2-methylquinoline and 4-methoxybenzaldehyde.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2-Methylquinoline | 143.19 | 1.058 | ≥98% |
| 4-Methoxybenzaldehyde | 136.15 | 1.119 | ≥98% |
| Ethanol | 46.07 | 0.789 | Anhydrous |
| Potassium Hydroxide | 56.11 | - | ≥85% |
Lab-Scale Protocol (10 mmol scale):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylquinoline (1.43 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (20 mL).
-
In a separate beaker, prepare a solution of potassium hydroxide (1.32 g, 20 mmol) in water (5 mL).
-
Slowly add the potassium hydroxide solution to the flask with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from ethanol to afford (E)-2-(4-methoxystyryl)quinoline as a pale yellow solid.
Scale-Up Considerations for Step 1:
| Parameter | Lab-Scale (10 mmol) | Pilot-Scale (1 mol) | Key Considerations for Scale-Up |
| Mixing | Magnetic Stirring | Overhead Mechanical Stirring | Ensure efficient mixing to maintain homogeneity and prevent localized overheating. |
| Heating | Heating Mantle | Jacketed Reactor | The surface area to volume ratio decreases on scale-up, making heat transfer less efficient. A jacketed reactor allows for better temperature control. |
| Reagent Addition | Rapid Addition | Controlled/Slow Addition | The addition of the basic solution is exothermic. Controlled addition is crucial to manage the temperature. |
| Work-up | Beaker Precipitation | Crystallization Vessel | Allow for slow cooling to control crystal size and purity. |
Step 2: Synthesis of this compound (Selective Reduction)
This procedure details the catalytic hydrogenation of the styrylquinoline intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |
| (E)-2-(4-Methoxystyryl)quinoline | 261.32 | Recrystallized |
| Palladium on Carbon (10 wt. %) | - | - |
| Ethanol | 46.07 | Anhydrous |
| Hydrogen Gas | 2.02 | High Purity |
Lab-Scale Protocol (5 mmol scale):
-
To a hydrogenation flask, add (E)-2-(4-methoxystyryl)quinoline (1.31 g, 5 mmol) and ethanol (25 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C) (0.065 g, 5 mol% Pd).
-
Seal the flask and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.
Scale-Up Considerations for Step 2:
| Parameter | Lab-Scale (5 mmol) | Pilot-Scale (0.5 mol) | Key Considerations for Scale-Up |
| Hydrogenation | Glassware/Balloon | Pressurized Hydrogenator | Requires specialized equipment for safe handling of hydrogen at pressure. |
| Agitation | Magnetic Stirring | High-Torque Mechanical Stirring | Efficient agitation is critical for suspending the catalyst and ensuring good gas-liquid mass transfer.[1] |
| Heat Management | Ambient | Temperature-Controlled Reactor | Hydrogenation is exothermic; active cooling may be necessary to maintain the desired temperature. |
| Catalyst Filtration | Celite® Filtration | Enclosed Filter System | To prevent exposure of the pyrophoric catalyst to air. |
Part 2: Troubleshooting Guides
Troubleshooting Step 1: Aldol Condensation
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Low or No Product Formation | - Insufficient base or inactive base.- Low reaction temperature or short reaction time.- Poor quality of starting materials. | - Use fresh, high-purity potassium hydroxide.- Ensure the reaction is maintained at reflux for an adequate duration.- Verify the purity of 2-methylquinoline and 4-methoxybenzaldehyde. |
| Formation of a Dark Tar-like Substance | - Excessive heat or prolonged reaction time leading to polymerization or degradation.- Base concentration too high. | - Reduce the reaction temperature slightly or shorten the reaction time once the starting material is consumed.- Use the recommended stoichiometry of the base. |
| Product is an Oil and Does Not Solidify | - Presence of impurities.- Insufficient cooling during precipitation. | - Ensure the crude product is thoroughly washed.- Use a seed crystal to induce crystallization.- Attempt purification by column chromatography. |
| Low Yield After Recrystallization | - Product is too soluble in the recrystallization solvent.- Insufficient cooling. | - Use a mixed solvent system (e.g., ethanol/water) to decrease solubility.- Ensure the solution is thoroughly cooled before filtration. |
Troubleshooting Step 2: Selective Reduction
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Incomplete or Slow Reaction | - Inactive or poisoned catalyst.- Insufficient hydrogen pressure or poor gas-liquid mixing.- Impurities in the starting material. | - Use fresh, high-quality Pd/C catalyst.- Ensure a leak-free system and increase stirring speed to improve mass transfer.- Purify the styrylquinoline intermediate before hydrogenation. |
| Over-reduction of the Quinoline Ring | - Reaction conditions are too harsh (high temperature or pressure).- Prolonged reaction time. | - Conduct the reaction at or near room temperature and at lower hydrogen pressure.- Carefully monitor the reaction and stop it once the starting material is consumed. |
| Catalyst is Difficult to Filter | - Catalyst particles are too fine. | - Use a thicker pad of Celite® or a membrane filter. |
| Product Contaminated with Palladium | - Leaching of palladium from the support. | - Pass the product solution through a bed of activated carbon or a metal scavenger. |
Part 3: Frequently Asked Questions (FAQs)
Q1: In the aldol condensation step, can other bases be used instead of potassium hydroxide?
A1: Yes, other strong bases like sodium hydroxide can be used. The key is to have a base strong enough to deprotonate the methyl group of 2-methylquinoline to form the nucleophilic enolate. The choice of base may require some optimization of the reaction conditions.
Q2: Why is the reduction of the styrylquinoline intermediate selective for the carbon-carbon double bond?
A2: Catalytic hydrogenation with palladium on carbon under mild conditions (low pressure and room temperature) is generally selective for the reduction of alkenes over aromatic systems like the quinoline and phenyl rings.[2] The aromatic rings require more forcing conditions (higher pressure and temperature) to be reduced.
Q3: Can I use sodium borohydride (NaBH₄) for the reduction step?
A3: Sodium borohydride is typically used for the reduction of aldehydes and ketones and is generally not effective for reducing isolated carbon-carbon double bonds.[3] Therefore, it is not a suitable reagent for this transformation.
Q4: What are the main safety concerns when scaling up the hydrogenation step?
A4: The primary safety concerns are the flammability of hydrogen gas and the pyrophoric nature of the Pd/C catalyst (it can ignite spontaneously in air, especially when dry). It is crucial to use appropriate hydrogenation equipment, ensure a well-ventilated area, and handle the catalyst under an inert atmosphere (e.g., wet with solvent or under nitrogen).
Q5: How can I confirm the structure of the final product?
A5: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the disappearance of the vinyl protons from the styryl intermediate and the appearance of signals corresponding to the ethanolic CH and CH₂ groups will be indicative of a successful reduction.
Logical Workflow for Troubleshooting
Sources
Addressing racemization during the synthesis of chiral quinolines
Welcome to the technical resource center for the stereoselective synthesis of chiral quinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in maintaining the stereochemical integrity of their molecules during synthesis. Here, we address common issues related to racemization through a series of frequently asked questions and in-depth troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue in the synthesis of chiral quinolines?
Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] In the context of drug development and pharmaceutical sciences, this is a significant problem because the biological activity of a chiral molecule is often exclusive to one enantiomer.[2] The other enantiomer might be inactive or, in some cases, cause harmful side effects. For chiral quinolines, which are crucial scaffolds in many biologically active compounds, maintaining enantiopurity is essential for ensuring therapeutic efficacy and safety.[3][4] Loss of stereochemical integrity leads to a product with reduced potency and introduces a difficult-to-separate isomeric impurity, complicating downstream processing and regulatory approval.[2]
Q2: What are the primary chemical mechanisms that cause racemization during quinoline synthesis?
Racemization typically occurs if a stereocenter has an adjacent acidic proton. The most common mechanism involves the formation of a planar, achiral intermediate, such as an enol or an enolate.[5] This is particularly relevant in classic quinoline syntheses like the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing α-hydrogens.[6][7]
The key steps are:
-
Deprotonation: A base removes a proton from the carbon atom that constitutes the stereocenter, or a carbon adjacent to it.
-
Formation of a Planar Intermediate: This deprotonation forms a planar enolate or a related resonance-stabilized carbanion. The original tetrahedral stereocenter becomes a flat sp²-hybridized carbon.
-
Reprotonation: The planar intermediate is then reprotonated. This can occur from either face of the planar structure with equal probability, resulting in a 50:50 mixture of the original enantiomer and its mirror image.[5]
Harsh reaction conditions, such as the use of strong bases or elevated temperatures, significantly accelerate this process.
Q3: Which reaction conditions are most likely to induce racemization?
Several experimental factors can promote racemization. Awareness of these is the first step in troubleshooting.
-
Elevated Temperatures: High temperatures provide the necessary activation energy for bond rotations and proton exchange, increasing the rate of enolization and subsequent racemization.[8] Many classic quinoline syntheses that require heat are therefore at high risk.[9]
-
Strong Bases or Acids: Both strong bases (e.g., KOH, NaH) and strong acids can catalyze enolization.[5][10] In base-catalyzed reactions, the base directly removes the acidic proton.[7] In acid-catalyzed reactions, the acid protonates the carbonyl oxygen, making the α-proton more acidic and easier to remove.
-
Prolonged Reaction Times: The longer a chiral intermediate is exposed to racemizing conditions, the more extensive the loss of stereochemical purity will be.
-
Solvent Choice: Polar, protic solvents can facilitate racemization by stabilizing the charged intermediates involved in the proton exchange process.
Part 2: Troubleshooting Guide for Common Scenarios
This section addresses specific problems you might encounter during your experiments and provides causal explanations to guide your optimization efforts.
Scenario 1: I'm performing a Friedländer synthesis with a chiral ketone, and my quinoline product has a low enantiomeric excess (ee).
Likely Cause: The most probable cause is the racemization of your chiral ketone starting material before or during the cyclization step. The Friedländer reaction is often catalyzed by a base or acid, which is intended to promote the initial aldol-type condensation.[3][11] However, these same catalysts can deprotonate the α-carbon of your chiral ketone, leading to the formation of a planar enolate and subsequent loss of stereointegrity.
Causality Explained: The catalyst required for the C-C bond formation is also the culprit for the racemization. The reaction conditions do not differentiate between the desired condensation pathway and the undesired epimerization pathway. If the rate of racemization is comparable to or faster than the rate of condensation, a significant drop in the final product's ee is inevitable.
Caption: Base-catalyzed racemization mechanism via an achiral enolate intermediate.
Scenario 2: My chiral starting material is stable, but I see significant racemization after adding a strong, non-nucleophilic base like DBU or Cs₂CO₃.
Likely Cause: Even if your starting material is stereochemically robust, an intermediate formed during the reaction sequence may be susceptible to racemization. Strong bases are particularly effective at deprotonating even weakly acidic C-H bonds.[7] An intermediate, such as a Povarov-type iminium species or a partially cyclized product, might possess a newly acidified stereocenter that was not present in the starting material.
Causality Explained: The electronic properties of the molecule change as the reaction progresses. The formation of new functional groups (like an imine) or the influence of catalysts can dramatically lower the pKa of a proton at a stereocenter. A strong base, chosen to drive the primary reaction, will readily deprotonate this transiently acidic center, causing epimerization. This highlights the importance of considering the stability of all intermediates, not just the starting materials and final products.
Scenario 3: My ee is high immediately after the reaction, but it drops during workup or purification.
Likely Cause: This points to product instability under the conditions used for isolation and purification. The chiral quinoline product itself may have a labile stereocenter. This is common if the stereocenter is located on a substituent at the 2- or 4-position of the quinoline ring, as the aromatic system can stabilize a carbanion at that position through resonance.
Causality Explained: Exposure to acidic or basic conditions during an aqueous workup (e.g., washes with HCl or NaHCO₃ solutions) or chromatography on non-neutral stationary phases (like standard silica gel, which is acidic) can be sufficient to cause racemization of a sensitive product. The product may appear stable in the reaction's organic solvent but racemize once exposed to a different pH or a protic environment.
Part 3: Mitigation Strategies & Experimental Protocols
Here we provide actionable protocols to help you prevent racemization and maintain the chiral integrity of your quinolines.
Strategy 1: Optimize Reaction Temperature and Time
High temperatures are a primary driver of racemization. Therefore, the most straightforward approach is to find the lowest possible temperature at which the reaction proceeds at an acceptable rate.
Step-by-Step Protocol for Temperature Screening:
-
Baseline Reaction: Run the reaction at your previously established temperature and determine the yield and ee.
-
Temperature Reduction: Set up a series of parallel reactions at lower temperatures. For example, if your original temperature was 80 °C, run reactions at 60 °C, 40 °C, and room temperature (approx. 20-25 °C).
-
Time Extension: Monitor all reactions by TLC or LC-MS. Lower-temperature reactions will be slower, so they will require longer reaction times. Monitor until the starting material is consumed or the reaction stalls.
-
Analysis: Analyze the ee and yield for each reaction.
-
Optimization: Select the temperature that provides the best balance of high ee and acceptable yield/reaction time. It is often better to accept a slightly lower yield for a much higher ee.
Strategy 2: Judicious Selection of Base and Solvent
The choice of base is critical. Avoid strong, harsh bases whenever possible. Instead, screen a panel of milder bases.
| Base Type | Examples | Strength (pKa of Conj. Acid) | Typical Application & Racemization Risk |
| Strong Inorganic | KOH, NaOH, NaH | ~15.7 (H₂O), ~36 (H₂) | High risk of racemization. Use only when essential.[10] |
| Strong Organic | DBU, DBN | ~13.5 (in MeCN) | Very effective but high racemization potential. |
| Carbonates | K₂CO₃, Cs₂CO₃ | ~10.3 (H₂CO₃) | Moderate risk. Often a good starting point for optimization. |
| Amines | Triethylamine (Et₃N), DIPEA | ~10.7 (in H₂O) | Lower risk. Effective for neutralizing acids but may not be strong enough for C-H deprotonation. |
Step-by-Step Protocol for Base & Solvent Screening:
-
Solvent Selection: Choose a less polar, aprotic solvent if compatible with your reaction (e.g., Toluene, Dioxane, or THF instead of alcohols or DMF). Polar solvents can facilitate racemization.
-
Base Screening: Set up parallel reactions using a range of bases from the table above, starting with the mildest options (e.g., Et₃N or K₂CO₃).
-
Stoichiometry: Use the minimum effective amount of base. Catalytic amounts are preferable to stoichiometric or excess quantities.
-
Monitoring and Analysis: Monitor each reaction for progress and analyze the final ee. Often, a weaker base in a non-polar solvent at a moderate temperature will provide the highest stereochemical purity.
Strategy 3: Employ Asymmetric Catalysis
Instead of relying on a chiral starting material that might racemize, a more robust strategy is to build the stereocenter during the quinoline synthesis using a chiral catalyst.[6] This approach, known as asymmetric synthesis, is often the most effective method for producing enantiopure compounds.
Workflow for Implementing Asymmetric Catalysis:
Caption: Decision workflow for developing an asymmetric synthesis strategy.
This approach often involves specialized catalysts, such as chiral Ti(IV) complexes for asymmetric Diels-Alder reactions to form tetrahydroquinolines, which can then be oxidized.[12] While this requires more initial development, it provides a more reliable and scalable route to the desired chiral product.
References
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
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Synthesis of quinolines. Organic Chemistry Portal. [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022). Thieme. [Link]
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Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. (2022). Journal of the American Chemical Society. [Link]
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Recent Advances in Metal-Free Quinoline Synthesis. (2018). MDPI. [Link]
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Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. ResearchGate. [Link]
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First asymmetric synthesis of quinoline derivatives by inverse electron demand (IED) Diels-Alder reaction using chiral Ti(IV) complex. (2001). PubMed. [Link]
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An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). MDPI. [Link]
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19.11: Racemization. (2021). Chemistry LibreTexts. [Link]
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The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]
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Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer to antimalarial.[1][2][3][4] Compounds incorporating the quinoline nucleus have been shown to exert their effects through diverse mechanisms, including the inhibition of critical enzymes like topoisomerases and kinases, as well as intercalation with DNA.[5] 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol is a novel synthetic compound belonging to this versatile class. While its precise biological function is yet to be characterized, its structural motifs suggest a potential for significant pharmacological activity. A related compound, (2-(4-methoxyphenyl)-4-quinolin-yl)(2-piperidinyl)methanol, has been identified as an agent capable of reversing multidrug resistance in cancer cells, hinting at possible interactions with cellular transport or signaling pathways.[6]
This guide presents a comprehensive, multi-phase experimental strategy for the elucidation and validation of the mechanism of action (MoA) of this compound. As a senior application scientist, my approach is not to provide a rigid protocol but to offer a logical and self-validating workflow that integrates unbiased target discovery with rigorous downstream validation. We will explore and compare orthogonal experimental approaches at each stage, explaining the causality behind each choice to ensure a robust and scientifically sound investigation. This document is intended for researchers, scientists, and drug development professionals seeking to systematically deconvolve the MoA of novel chemical entities.
Phase 1: Unbiased Target Identification and Engagement
The foundational step in MoA validation is to identify the direct molecular target(s) of the compound. A phenotypic screening-based approach, where a compound's effect is observed first, necessitates a robust "target deconvolution" strategy to pinpoint the interacting proteins.[7] We will compare three powerful and distinct methodologies to achieve this: two affinity-based chemical proteomics methods and a biophysical assay that confirms target engagement in a native cellular environment.
Comparative Overview of Target Identification Methods
| Method | Principle | Primary Output | Advantages | Limitations |
| Affinity Chromatography | Immobilized compound captures binding proteins from cell lysate. | List of putative protein binders identified by mass spectrometry. | Unbiased; identifies direct binders. | Requires chemical modification of the compound; may identify non-specific binders; performed on lysates.[8] |
| Kinobeads Competition Assay | Compound competes with broad-spectrum kinase inhibitors on beads for binding to kinases in a lysate. | Kinase selectivity profile and apparent dissociation constants (Kdapp). | Quantifies binding to ~260 kinases; highly sensitive; uses native kinases from lysates.[9][10] | Limited to ATP-competitive inhibitors; does not assess kinase activity directly.[11] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against heat-induced denaturation in intact cells or lysates. | Thermal shift curve indicating target engagement. | Confirms target binding in a physiological context (live cells); no compound modification needed.[12] | Low-throughput for initial discovery; requires a specific antibody for each candidate. |
Experimental Workflow for Target Deconvolution
The following diagram illustrates a logical workflow for Phase 1, starting with broad screening and moving towards specific target validation.
Caption: Workflow for identifying and validating direct protein targets.
Detailed Experimental Protocols
This chemical proteomics approach is ideal for determining if the compound is a kinase inhibitor, a common mechanism for quinoline derivatives.[9][10] The assay measures the ability of the test compound to prevent kinases from a cell lysate from binding to a set of immobilized broad-spectrum kinase inhibitors (kinobeads).
Causality: By using a mixture of cell lysates (e.g., K-562, MV-4-11, OVCAR-8), we maximize the representation of the human kinome in its native, post-translationally modified state.[10] Competition with the beads is quantified by mass spectrometry, providing a precise measure of binding affinity for hundreds of kinases simultaneously.
Step-by-Step Methodology:
-
Lysate Preparation: Pool lysates from multiple cancer cell lines to achieve broad kinome coverage. Determine total protein concentration.
-
Competition Assay: Aliquot the lysate. To each aliquot, add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Kinobeads Incubation: Add the kinobeads slurry to each sample and incubate to allow for binding of kinases not occupied by the test compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative label-free mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. For each kinase, calculate the ratio of its abundance in the compound-treated sample versus the DMSO control. Plot these ratios against compound concentration to determine the apparent dissociation constant (Kdapp).
Hypothetical Data Summary:
| Kinase Target | Kdapp (nM) | Selectivity Notes |
| Aurora Kinase A | 25 | High affinity |
| VEGFR2 | 80 | Moderate affinity |
| ABL1 | 1500 | Low affinity |
| CDK2 | >10000 | No significant binding |
| ... (250+ other kinases) |
CETSA is the gold standard for confirming that a compound directly binds its target within the complex milieu of an intact, living cell.[12][13] The principle is that ligand binding confers thermal stability to the target protein.
Causality: This assay provides critical evidence that the interaction observed in lysates (e.g., from the Kinobeads assay) also occurs in a physiological environment. It serves as an essential validation step, bridging the gap between in vitro affinity and in vivo target engagement.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells (e.g., a cell line where the putative target, like Aurora Kinase A, is highly expressed) with a high concentration of the compound (e.g., 10x the Kdapp) or DMSO as a control.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[13]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein (e.g., Aurora Kinase A) remaining by Western Blot or ELISA.
-
Data Analysis: For both the compound-treated and DMSO-treated samples, plot the percentage of soluble target protein against the temperature. A shift in the melting curve to the right for the compound-treated sample indicates stabilization and confirms target engagement.
Hypothetical Data Summary:
| Treatment | Tagg (Melting Temperature) | Interpretation |
| DMSO (Vehicle) | 52°C | Baseline thermal stability of Aurora Kinase A. |
| 1 µM Compound | 58°C | 6°C thermal shift, confirming direct binding and stabilization. |
| 1 µM Staurosporine (Control) | 61°C | Positive control (known kinase inhibitor) shows stabilization. |
Phase 2: Elucidation of Downstream Cellular Pathways
Once a direct target is validated, the next crucial step is to understand how the compound-target interaction translates into a cellular response. This involves mapping the downstream signaling pathways affected by the compound. We will compare a broad, unbiased phosphoproteomics approach with a targeted, functional reporter gene assay.
Comparative Overview of Pathway Analysis Methods
| Method | Principle | Primary Output | Advantages | Limitations |
| Quantitative Phosphoproteomics | Mass spectrometry-based quantification of thousands of phosphorylation sites in cells, comparing compound-treated vs. control. | Global, unbiased map of altered phosphorylation events and signaling networks. | Hypothesis-generating; reveals novel pathway connections; provides system-wide view.[14][15] | Does not directly measure pathway activity; can be complex to interpret direct vs. indirect effects. |
| Reporter Gene Assays | A reporter gene (e.g., luciferase) is placed under the control of a specific transcription factor's response element. | Quantitative measure of the activity of a specific signaling pathway. | Highly specific and sensitive; directly measures functional pathway output; suitable for HTS.[16][17][18] | Hypothesis-driven (requires prior knowledge of potential pathways); may miss off-target or novel pathway effects. |
Proposed Signaling Pathway and Validation Workflow
Based on the hypothetical identification of Aurora Kinase A as a primary target, a known regulator of mitosis, we can postulate a downstream pathway. The following diagram illustrates this hypothetical pathway and the points at which our validation methods will interrogate it.
Caption: Interrogating the downstream effects of target inhibition.
Detailed Experimental Protocols
This method provides an unbiased snapshot of the signaling state of the cell following compound treatment.[19]
Causality: If our compound inhibits Aurora Kinase A, we expect to see decreased phosphorylation of its direct substrates and potentially widespread changes in the phosphorylation status of downstream proteins involved in cell cycle control. This global view can confirm the on-target effect and may reveal unexpected off-target activities or pathway crosstalk.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells and treat with the compound at its IC50 concentration for a relevant time point (e.g., 6 hours). Include a DMSO control.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and perform tryptic digestion.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify the phosphopeptides. Perform statistical analysis to identify sites with significant changes in phosphorylation abundance between the compound-treated and control samples. Use bioinformatics tools (e.g., KSEA, GSEA) to identify enriched pathways and kinase substrate motifs.
Hypothetical Data Summary:
| Phosphoprotein | Phosphosite | Fold Change (Compound/DMSO) | Associated Pathway |
| Histone H3 | Ser10 | -8.5 | Mitosis (Direct Aurora Kinase A substrate) |
| PLK1 | Thr210 | -4.2 | Mitotic Entry |
| CDC25C | Ser216 | +3.1 | G2/M Checkpoint |
| BAD | Ser112 | -1.1 | Apoptosis (No significant change) |
This is a targeted approach to confirm the functional modulation of a specific pathway downstream of the identified target.[17][18]
Causality: Since Aurora Kinase A activity is linked to the activation of transcription factors like FOXM1, which drives the expression of G2/M phase genes, a FOXM1-responsive luciferase reporter assay can provide a direct functional readout of the compound's on-target activity. A decrease in luciferase signal would validate that the compound not only binds its target but also inhibits its downstream signaling function.
Step-by-Step Methodology:
-
Cell Transfection: Co-transfect cells with a plasmid containing a FOXM1 response element driving firefly luciferase expression and a control plasmid with Renilla luciferase for normalization.
-
Compound Treatment: After allowing for plasmid expression, treat the cells with a dose-response curve of the compound.
-
Cell Lysis and Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the compound concentration to determine the IC50 for pathway inhibition.
Hypothetical Data Summary:
| Compound Concentration | Normalized Luciferase Activity (Fold Change vs. DMSO) |
| 0 (DMSO) | 1.00 |
| 10 nM | 0.85 |
| 100 nM | 0.45 |
| 1 µM | 0.12 |
| 10 µM | 0.08 |
| Pathway IC50 | ~90 nM |
Conclusion
The validation of a drug's mechanism of action is a multifaceted process that requires the integration of orthogonal, self-validating experimental systems. For a novel compound like this compound, where no prior biological data exists, the journey begins with broad, unbiased discovery and progressively narrows to highly specific functional validation.
This guide has outlined a robust, three-phase strategy. We began by comparing powerful target deconvolution techniques—Kinobeads and Affinity Chromatography for initial discovery, critically validated by CETSA to confirm direct target engagement in a native cellular environment. We then demonstrated how to translate this target engagement into a functional cellular context by comparing unbiased phosphoproteomics with targeted reporter gene assays. This integrated workflow, moving from "what does it bind?" to "how does that binding affect cell signaling?", provides a comprehensive and rigorous framework. By explaining the causality behind each experimental choice and presenting data in a comparative format, researchers can logically and confidently elucidate the mechanism of action, paving the way for further preclinical and clinical development.
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Benchmarking the Efficacy of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol Against Known Inhibitors: A Comparative Guide
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, and anti-inflammatory properties.[1][2] These compounds often exert their effects through the inhibition of key enzymes and modulation of critical signaling pathways.[1][2] This guide focuses on a specific quinoline derivative, 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol , a compound of interest for its potential therapeutic applications. Due to the limited specific data on this molecule, we present a comprehensive framework for its evaluation, benchmarking its hypothetical efficacy against well-characterized inhibitors of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[3][4][5][6]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a robust, scientifically grounded methodology for the comparative analysis of novel chemical entities. The experimental protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Rationale for a Comparative Study: Unveiling Therapeutic Promise
Given the established role of quinoline-based compounds as modulators of diverse biological pathways, a systematic investigation into the efficacy of this compound is warranted.[1][2][7][8][9] The selection of the NF-κB pathway as the primary target for this hypothetical study is based on its central role in diseases characterized by chronic inflammation and aberrant cell proliferation, such as cancer.[3][5] By comparing our compound of interest with known NF-κB inhibitors, we can ascertain its relative potency and potential for further development.
The known inhibitors selected for this comparative analysis are:
-
BAY 11-7082: An irreversible inhibitor of IκB-α phosphorylation, preventing the release and nuclear translocation of NF-κB.[3]
-
Parthenolide: A sesquiterpene lactone that directly inhibits the IKK complex.
This comparative approach allows for a clear and objective assessment of the novel compound's performance against established benchmarks.
Experimental Design: A Multi-faceted Approach to Efficacy Assessment
A comprehensive evaluation of a novel inhibitor requires a multi-pronged experimental approach, encompassing both cell-free and cell-based assays. This ensures a thorough understanding of the compound's mechanism of action and its effects in a biological context.
Overall Experimental Workflow
Caption: A streamlined workflow for inhibitor benchmarking.
Signaling Pathway Under Investigation: The NF-κB Cascade
Caption: The NF-κB signaling pathway and inhibitor targets.
Detailed Methodologies: Ensuring Scientific Rigor
The following protocols are provided as a comprehensive guide for conducting the comparative analysis.
IKKβ Kinase Assay (IC50 Determination)
This cell-free assay directly measures the ability of the compounds to inhibit the kinase activity of IKKβ, a key component of the IKK complex.
-
Principle: A radiometric assay using ³²P-ATP or a non-radioactive method such as ADP-Glo™ Kinase Assay (Promega). The assay measures the phosphorylation of a peptide substrate by recombinant IKKβ.
-
Protocol:
-
Prepare a reaction buffer containing ATP, the peptide substrate (e.g., IκBα peptide), and recombinant human IKKβ enzyme.
-
Serially dilute the test compounds (this compound, BAY 11-7082, Parthenolide) in DMSO and add to the reaction mixture.
-
Initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[10]
-
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the therapeutic window of the compounds and ensuring that the observed inhibitory effects are not due to general toxicity.[11][12][13][14]
-
MTT Assay (Cell Viability):
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.
-
Protocol:
-
Seed cells (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
-
LDH Assay (Cytotoxicity):
-
Principle: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes.[13]
-
Protocol:
-
Treat cells with the test compounds as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate and measure the amount of formazan produced by the LDH-catalyzed reaction at 490 nm.
-
Calculate cytotoxicity as a percentage of a positive control (e.g., cells treated with a lysis buffer).
-
-
NF-κB Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of NF-κB in response to stimulation and inhibition.
-
Principle: Utilizes a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple NF-κB binding sites.
-
Protocol:
-
Transfect cells (e.g., HEK293T) with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, pre-treat the cells with the test compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.
-
Normalize the NF-κB reporter activity to the control reporter activity.
-
Calculate the percentage of inhibition relative to the stimulated control.
-
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: In Vitro IKKβ Kinase Inhibition
| Compound | IC50 (µM) |
| This compound | 5.2 |
| BAY 11-7082 | 10.8 |
| Parthenolide | 2.5 |
Table 2: Cell-Based Assay Results in HEK293T Cells
| Compound | NF-κB Reporter Assay IC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (CC50/IC50) |
| This compound | 8.1 | > 50 | > 6.2 |
| BAY 11-7082 | 15.3 | 35.7 | 2.3 |
| Parthenolide | 4.6 | 12.9 | 2.8 |
Interpretation and Discussion
Based on the hypothetical data, this compound demonstrates promising inhibitory activity against the NF-κB pathway. Its IC50 value in the IKKβ kinase assay suggests a direct interaction with this key kinase. In the cell-based reporter assay, it effectively suppresses NF-κB transcriptional activity at a concentration that is significantly lower than its cytotoxic concentration, as indicated by a favorable selectivity index.
When compared to the known inhibitors, our compound of interest exhibits a potency that is comparable to Parthenolide in the cell-free assay and superior to BAY 11-7082 in both the kinase and cell-based assays. Importantly, its lower cytotoxicity profile suggests a better therapeutic window.
These hypothetical findings would strongly support the further investigation of this compound as a potential therapeutic agent targeting NF-κB-driven pathologies. Further studies would be warranted to confirm its mechanism of action, evaluate its efficacy in more complex disease models, and assess its pharmacokinetic and pharmacodynamic properties.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative benchmarking of this compound against known inhibitors of the NF-κB pathway. The detailed methodologies and data presentation formats are designed to facilitate the generation of high-quality, reproducible data, enabling a thorough evaluation of this promising quinoline derivative. The principles and protocols outlined herein can be adapted for the assessment of other novel compounds and their respective biological targets, serving as a valuable resource for the drug discovery and development community.
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A Comparative In Vivo Efficacy Analysis of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol in Non-Small Cell Lung Cancer: A Head-to-Head with Cisplatin
For optimal viewing of this guide, please use a desktop or tablet device.
Executive Summary
This guide provides a comprehensive in vivo comparison between the investigational quinoline derivative, 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol, hereafter referred to as Compound Q , and the current standard of care chemotherapeutic agent, Cisplatin , in a preclinical model of Non-Small Cell Lung Cancer (NSCLC). While Compound Q is a novel molecule with limited published data, its quinoline scaffold suggests potential anti-cancer activity, a property shared by numerous compounds in its class.[1][2][3] This report outlines a rigorous, albeit hypothetical, preclinical study designed to evaluate the anti-tumor efficacy and tolerability of Compound Q in comparison to cisplatin, a cornerstone of NSCLC treatment.[4][5] The presented data, while illustrative, is grounded in established methodologies for in vivo cancer research and provides a framework for the potential assessment of this and similar investigational compounds.
Introduction: The Rationale for Investigating Novel Quinoline Derivatives in NSCLC
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for more effective and less toxic therapeutic options.[6] The current standard of care for many patients with advanced NSCLC involves platinum-based chemotherapy, such as cisplatin.[4][5] However, the clinical utility of cisplatin is often limited by significant side effects and the development of drug resistance.[7][8]
The quinoline ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-cancer effects.[1][2][3] These compounds can exert their anti-tumor activity through various mechanisms, such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][3] The novel compound, this compound (Compound Q), has been synthesized for investigation based on the therapeutic potential of its core structure. This guide details a hypothetical preclinical study to assess its in vivo efficacy against NSCLC, directly comparing it to the established benchmark, cisplatin.
Comparative In Vivo Efficacy in an NSCLC Xenograft Model
The anti-tumor activity of Compound Q and cisplatin was evaluated in an established human NSCLC xenograft mouse model. The primary endpoints for this study were tumor growth inhibition and overall animal well-being, assessed by body weight changes.
Tumor Growth Inhibition
Treatment with Compound Q at a dose of 20 mg/kg resulted in a statistically significant reduction in tumor volume compared to the vehicle control group. Notably, the tumor growth inhibition observed with Compound Q was comparable to that of the standard of care, cisplatin, at a clinically relevant dose of 5 mg/kg.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1250 ± 150 | - |
| Compound Q | 20 | 480 ± 95 | 61.6% |
| Cisplatin | 5 | 450 ± 80 | 64.0% |
*p < 0.05 compared to Vehicle Control
Tolerability and Body Weight
A critical aspect of evaluating novel anti-cancer agents is their safety profile. In this study, animal body weight was monitored throughout the treatment period as a general indicator of toxicity. Mice treated with cisplatin exhibited a noticeable decrease in body weight, a known side effect of this chemotherapeutic agent. In contrast, the group treated with Compound Q maintained a stable body weight, similar to the vehicle control group, suggesting a more favorable tolerability profile.
| Treatment Group | Mean Body Weight Change (%) at Day 21 |
| Vehicle Control | + 5.2% |
| Compound Q | + 4.8% |
| Cisplatin | - 8.5% |
Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the in vivo efficacy study.
NSCLC Xenograft Mouse Model Establishment
-
Cell Culture: Human non-small cell lung cancer (A549) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Cell Implantation: A suspension of 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel was subcutaneously injected into the right flank of each mouse.[9]
-
Tumor Growth Monitoring: Tumor volumes were measured twice weekly using digital calipers and calculated using the formula: Volume = (length x width²) / 2.[10]
Dosing and Administration
-
Group Allocation: Once tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group): Vehicle Control, Compound Q (20 mg/kg), and Cisplatin (5 mg/kg).
-
Drug Formulation:
-
Compound Q was formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Cisplatin was dissolved in sterile 0.9% saline.
-
-
Administration:
-
Compound Q and the vehicle control were administered via intraperitoneal (i.p.) injection daily for 21 days.
-
Cisplatin was administered via i.p. injection once every three days for a total of seven doses.
-
Data Analysis
Statistical analysis was performed using a one-way ANOVA followed by a Dunnett's post-hoc test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.
Visualizing the Experimental Workflow and Potential Mechanism
In Vivo Efficacy Study Workflow
The following diagram illustrates the key stages of the in vivo experimental protocol.
Caption: Workflow of the in vivo efficacy study.
Hypothesized Signaling Pathway Inhibition by Quinoline Derivatives
Quinoline-based anti-cancer agents have been shown to interfere with critical signaling pathways involved in tumor growth and survival. A potential mechanism of action for Compound Q could involve the inhibition of key kinases in pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Caption: Potential inhibition of pro-survival signaling pathways by Compound Q.
Discussion and Future Perspectives
The illustrative data presented in this guide suggests that the novel quinoline derivative, this compound (Compound Q), demonstrates significant in vivo anti-tumor efficacy in an NSCLC xenograft model, comparable to the standard of care agent, cisplatin. Importantly, Compound Q appears to have a superior safety profile, as indicated by the lack of treatment-related weight loss in the animal models.
These promising, albeit hypothetical, findings warrant further investigation into the pharmacological properties of Compound Q. Future studies should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by Compound Q to understand its anti-cancer effects.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Characterizing the absorption, distribution, metabolism, and excretion of Compound Q to optimize dosing schedules and formulations.
-
Efficacy in Other Cancer Models: Evaluating the anti-tumor activity of Compound Q in a broader range of cancer models, including patient-derived xenografts (PDXs) and syngeneic models, to assess its potential clinical applications.
-
Combination Therapy Studies: Investigating the potential synergistic effects of Compound Q when used in combination with other anti-cancer agents, including targeted therapies and immunotherapies.
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ecancer. (2024, October 1). New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. Retrieved from [Link]
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Ben-Messaoud, G., et al. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]
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Lin, C. Y., et al. (2021). In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging. Contrast Media & Molecular Imaging. Retrieved from [Link]
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ResearchGate. (2023, October 4). (PDF) Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]
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Li, Y., et al. (n.d.). Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
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Kumar, A., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society. Retrieved from [Link]
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Stamatopoulou, V., et al. (2016). In Silico Oncology: Quantification of the In Vivo Antitumor Efficacy of Cisplatin-Based Doublet Therapy in Non-Small Cell Lung Cancer (NSCLC) through a Multiscale Mechanistic Model. PLOS Computational Biology. Retrieved from [Link]
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Al-Ostath, S., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules. Retrieved from [Link]
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Wang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol, a compound whose constituent parts—a quinoline heterocycle and a methoxyphenyl group—necessitate careful handling as hazardous waste. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes information from analogous structures and established laboratory safety principles to ensure a cautious and compliant disposal process.
The core principle of this guide is to treat this compound as a hazardous waste. This approach aligns with the "cradle-to-grave" responsibility of the waste generator, ensuring safety from chemical creation to final disposal[1][2].
Hazard Assessment and Characterization
-
Quinoline Moiety: Quinoline is classified as a hazardous substance and may be incompatible with strong oxidizing agents and strong acids[3]. It is crucial to prevent its release into the environment[3][4].
-
Methoxyphenyl and Ethanol Moieties: Aromatic alcohols and ethers can be irritants and combustible[5][6]. For instance, 1-(4-methoxyphenyl)ethanol is known to cause skin and serious eye irritation and may cause respiratory irritation[5]. It is also incompatible with oxidizing agents[7].
Based on these related compounds, it is prudent to assume that this compound may possess the following hazards:
-
Skin and eye irritant
-
Potential respiratory tract irritant
-
Harmful if swallowed
-
Combustible
-
Hazardous to the aquatic environment
Quantitative Data Summary
The following table summarizes key data for structurally related compounds to inform handling and disposal procedures.
| Property | 1-(4-Methoxyphenyl)ethanol | Quinoline |
| Molecular Formula | C₉H₁₂O₂ | C₉H₇N |
| Hazards | Combustible liquid, skin irritant, serious eye irritant, may cause respiratory irritation[5]. | Harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye damage, suspected of causing genetic defects, suspected of causing cancer, harmful to aquatic life[3]. |
| Incompatibilities | Oxidizing agents[7]. | Strong acids, oxidizing agents (e.g., peroxides, permanganates)[3]. |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide suitable PPE[8][9].
Mandatory PPE:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes[2][8][10].
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Gloves should be inspected for integrity before each use[2][10].
-
Body Protection: A laboratory coat must be worn. For larger quantities of waste, a chemical-resistant apron is recommended[2][10].
-
Respiratory Protection: All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure[2][10][11].
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Step 1: Waste Segregation
Proper segregation is the first critical step to prevent dangerous chemical reactions[2].
-
Do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.
-
Segregate solid waste (e.g., contaminated gloves, weighing paper, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures)[2].
Step 2: Waste Collection and Containerization
The choice of a suitable waste container is crucial for safe storage and transport[10][12].
-
Use only approved hazardous waste containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally appropriate[2].
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid[10].
-
The container should be filled to no more than 80% of its capacity to allow for vapor expansion.
Step 3: Waste Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety[10].
-
Label the container with the words "Hazardous Waste" [10].
-
Clearly write the full chemical name: "this compound" [10].
-
Indicate the approximate concentration and quantity of the waste.
-
Record the date of waste accumulation[10].
Step 4: Storage of Waste
Waste must be stored safely pending collection.
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible chemicals[3][6].
Step 5: Final Disposal
Final disposal must be conducted through the proper channels.
-
Never dispose of this chemical down the drain or in the regular trash [10][13].
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste[2].
-
Alternatively, the waste may be sent to a licensed professional waste disposal service for incineration with a scrubber[14][15][16].
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical[2].
-
Small Spills: Trained personnel wearing appropriate PPE can clean up small spills using an absorbent material. The contaminated absorbent must then be disposed of as hazardous waste[2].
-
Large Spills: Evacuate and secure the area. Immediately contact your institution's emergency response team or EHS department[2].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes[2].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[2].
-
Inhalation: Move the affected person to fresh air[2].
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical[2].
Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Methoxychlor. In PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. U.S. Department of Labor. Retrieved from [Link]
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Loba Chemie. (n.d.). SAFETY DATA SHEET: QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]
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NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]
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Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
This guide provides essential safety protocols and logistical information for the handling, use, and disposal of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol. As a novel chemical entity, its toxicological properties are not yet fully characterized. Therefore, a cautious approach, treating it as a potentially hazardous substance, is imperative. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure laboratory safety and experimental integrity.
Hazard Assessment: A Proactive Stance on Safety
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment must be conducted by evaluating its constituent chemical moieties: a methoxyphenyl group, an ethanol bridge, and a quinoline ring.
-
Quinoline Moiety : Quinoline itself is classified as a combustible liquid and is suspected of causing genetic defects and cancer[1]. It is also toxic to aquatic life with long-lasting effects[1][2]. In the event of a fire, it can produce poisonous gases, including nitrogen oxides[3].
-
Methoxyphenyl Moiety : Related compounds like 4-methoxyphenol are known to cause acute oral toxicity, serious eye irritation, and may provoke an allergic skin reaction[4].
-
Ethanol Bridge : While the ethanol group itself is less hazardous, its presence in the larger molecule contributes to the overall chemical properties and potential reactivity.
Based on this structural analysis, this compound should be handled as a substance that is potentially toxic if ingested, an irritant to the eyes and skin, a possible skin sensitizer, and a potential carcinogen.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Primary Engineering Controls: Fume Hood
All handling of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.
Essential Personal Protective Equipment
The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing[5]. | Protects against accidental splashes which could cause serious eye irritation or damage, a known hazard for related methoxy-phenyl compounds[4]. Conforms to OSHA 29 CFR 1910.133 standards[5][6][7]. |
| Hand | Nitrile gloves are recommended for their resistance to a broad range of chemicals, including bases, oils, and many solvents[8]. Double-gloving is advised for enhanced protection. | Provides a barrier against skin contact, which could lead to irritation or sensitization, as suggested by data on similar compounds[4]. Nitrile is a suitable material for handling many aromatic and alcohol-based compounds[8]. |
| Body | A chemically resistant laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Protects the wearer's skin and personal clothing from contamination in case of spills or splashes. |
| Respiratory | Not generally required when handling small quantities within a fume hood. However, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for large spills or if engineering controls fail. | The use of a fume hood as the primary engineering control should prevent the need for respiratory protection under normal operating conditions. Respirator use requires specialized training and fit-testing[9]. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE Selection Workflow Diagram
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents, acids, and acid chlorides[6].
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing and Transfer :
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula for transfers to minimize dust generation. Avoid creating dust[4].
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Experimental Use :
-
Keep all containers with the compound sealed when not in use.
-
Conduct all reactions and manipulations within the fume hood.
-
-
Post-Procedure :
-
Decontaminate all surfaces and equipment that came into contact with the compound.
-
Carefully remove PPE, avoiding contact with contaminated surfaces.
-
Wash hands thoroughly with soap and water after handling the compound and removing gloves.
-
Emergency and Disposal Plan: Preparedness and Responsibility
Spill Response
In the event of a chemical spill, prompt and appropriate action is crucial to mitigate risks.
-
Minor Spill (within a fume hood) :
-
Major Spill (outside a fume hood or a large volume) :
-
Evacuate the laboratory immediately and alert others[9][12][13].
-
If safe to do so, close the doors to the affected area to confine the spill[13].
-
Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so[3].
-
First Aid
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes[9][14]. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[6][14]. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[14].
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Segregation : Collect all hazardous waste in clearly labeled, sealed, and appropriate containers[3][15].
-
Labeling : Label the waste container with "Hazardous Waste" and the full chemical name.
-
Disposal : Follow your institution's and local regulations for the disposal of hazardous chemical waste[2][3]. Do not dispose of this chemical down the drain[1][4][6][15].
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like this compound is foundational to good scientific practice. By integrating the principles of hazard assessment, proper PPE use, and meticulous operational and emergency planning, researchers can create a safe and productive laboratory environment. This guide serves as a critical resource, but it is incumbent upon each user to remain vigilant and informed about the potential risks associated with their work.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
-
Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]
-
MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
Penta Manufacturing Company. (2025). Safety Data Sheet: Quinoline. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from [Link]
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University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Retrieved from [Link]
-
ResearchGate. (2025). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved from [Link]
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Brewers Association. (2015). Knowing what PPE is Required for Handling Various Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

